4-Fluoro-3-nitrotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93795. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORBDHOQLZRIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196234 | |
| Record name | 4-Fluoro-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-11-7 | |
| Record name | 4-Fluoro-3-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 446-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-3-nitrotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-Fluoro-3-nitrotoluene mechanism
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrotoluene
Introduction
This compound, with the chemical formula C₇H₆FNO₂, is a halogenated aromatic organic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[1] At room temperature, it typically appears as a yellow crystalline solid.[1] Its molecular structure, featuring a toluene ring substituted with both a fluorine atom and a nitro group, provides versatile reactivity, making it a valuable building block in the pharmaceutical and agrochemical industries.[1][2][3][4] It is a key precursor for various active pharmaceutical ingredients (APIs), where the inclusion of a fluorine atom can enhance metabolic stability and binding affinity.[3] Additionally, it is utilized in the manufacturing of dyes, pigments, and advanced crop protection agents like herbicides and pesticides.[3][4]
The primary and most common industrial method for its production is the electrophilic nitration of commercially available 4-fluorotoluene.[1] This process requires precise control of reaction conditions, particularly temperature, to ensure the desired regioselectivity.[1]
Core Synthesis Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from 4-fluorotoluene is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates concentrated nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).
Caption: Generation of the nitronium ion electrophile.
Step 2: Electrophilic Attack and Regioselectivity The nitronium ion attacks the aromatic ring of 4-fluorotoluene. The position of this attack is directed by the existing substituents: the methyl (-CH₃) group and the fluorine (-F) atom.
-
Methyl Group (-CH₃): An activating, ortho-, para- directing group.
-
Fluorine Atom (-F): A deactivating, ortho-, para- directing group.
The positions ortho to the methyl group are C2 and C6. The para position is C4, which is already occupied by the fluorine atom. The positions ortho to the fluorine atom are C3 and C5. The para position is C1, occupied by the methyl group. Therefore, substitution is directed primarily to positions 2, 3, 5, and 6. The formation of this compound indicates that the nitro group adds to the C3 position, which is ortho to the fluorine atom and meta to the methyl group. This regioselectivity is a result of the strong directing effect of the fluorine atom and steric considerations.
Step 3: Formation and Stabilization of the Sigma Complex The attack of the nitronium ion disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 4: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromatic system and yields the final product, this compound.
Caption: Electrophilic substitution mechanism pathway.
Experimental Protocols
While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be detailed based on standard nitration procedures for similar aromatic compounds.[5][6]
Materials and Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Reagents:
-
4-Fluorotoluene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Cyclohexane (or other suitable organic solvent like chloroform)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cooled in an ice bath to maintain a temperature below 10°C.[5]
-
Reaction Setup: Equip a three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Charge the flask with 4-fluorotoluene.
-
Nitration: Cool the flask containing 4-fluorotoluene to between 0°C and 5°C using an ice-salt bath.[6]
-
Begin adding the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 4-fluorotoluene. Maintain the internal reaction temperature below 10°C throughout the addition.[5][6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for one hour, then allow it to slowly warm to room temperature and stir for an additional hour.[5]
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[5][6]
-
Transfer the resulting mixture to a separatory funnel and extract the product with an organic solvent (e.g., cyclohexane).[6]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with water again.[6]
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate.[6] Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will remain as an oily or solid residue.[6]
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hydrated methanol.[5][6]
Data Presentation
The following table summarizes representative quantitative data for the laboratory synthesis of a nitrated fluorotoluene, adapted from a similar procedure.[5]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 3-Fluorotoluene (Starting Material) | 90 | g | Used as a proxy for 4-fluorotoluene. |
| Concentrated Nitric Acid | 160 | cm³ | Part of the nitrating mixture. |
| Concentrated Sulfuric Acid | 160 | cm³ | Part of the nitrating mixture. |
| Reaction Conditions | |||
| Addition Temperature | 5 - 10 | °C | Crucial for controlling regioselectivity. |
| Reaction Time (Ice Bath) | 1 | hour | Post-addition stirring. |
| Reaction Time (Room Temp) | 1 | hour | Post-ice bath stirring. |
| Product | |||
| Crude Product Yield | 100 | g | Yield for 3-Fluoro-4-nitrotoluene. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Spectroscopic Analysis of 4-Fluoro-3-nitrotoluene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 4-fluoro-3-nitrotoluene (CAS No. 446-11-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed spectral information and the methodologies for its acquisition.
Molecular Structure and Properties
Chemical Formula: C₇H₆FNO₂ Molecular Weight: 155.13 g/mol Appearance: Pale yellow solid
The structure of this compound, featuring a toluene backbone substituted with a fluorine atom and a nitro group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation.
Spectral Data
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 7.86 | Aromatic H (H-2) |
| 7.42 | Aromatic H (H-6) |
| 7.18 | Aromatic H (H-5) |
| 2.42 | Methyl H (-CH₃) |
| Solvent: CDCl₃, Instrument Frequency: 89.56 MHz |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present in a compound.
While a quantitative list of absorption peaks was not available in the searched resources, the expected characteristic IR absorptions for this compound, based on its functional groups, are as follows:
-
Aromatic C-H stretch: Typically observed in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H stretch (from -CH₃): Expected in the 3000-2850 cm⁻¹ range.
-
Nitro group (NO₂) asymmetric and symmetric stretching: Strong absorptions are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro functionality.
-
Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.
-
C-F stretch: A strong absorption band is anticipated in the 1250-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 2: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) |
| 30 | 12.9 |
| 39 | 11.0 |
| 51 | 9.6 |
| 57 | 22.0 |
| 59 | 8.8 |
| 62 | 6.2 |
| 63 | 16.5 |
| 77 | 18.9 |
| 81 | 11.1 |
| 83 | 77.7 |
| 89 | 9.1 |
| 95 | 11.8 |
| 97 | 38.9 |
| 107 | 20.8 |
| 108 | 14.1 |
| 109 | 62.6 |
| 125 | 12.6 |
| 155 | 100.0 (Molecular Ion) |
| 156 | 8.4 |
| Ionization Method: Electron Ionization (EI) at 75 eV |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
NMR Spectroscopy Protocol (for solid samples)
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.
-
Transfer the clear solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR probe.
-
-
Data Acquisition:
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized, either manually or automatically, to achieve sharp spectral lines.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal reception.
-
Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.
-
Processing: After acquisition, a Fourier transform is applied to the raw data (Free Induction Decay - FID) to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.
-
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Using a pipette, apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to completely evaporate, leaving a thin, solid film of the sample on the plate.
-
-
Instrument Setup:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum.
-
The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol (Electron Ionization - for solids)
-
Sample Introduction:
-
For a non-volatile solid like this compound, the sample is typically introduced directly into the ion source using a solids probe.
-
A small amount of the sample is placed in a capillary tube at the tip of the probe.
-
-
Instrument Setup:
-
The mass spectrometer is operated under a high vacuum to allow for the manipulation of ions.
-
The ion source is heated to a temperature sufficient to vaporize the sample from the probe.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV for EI), leading to the formation of a molecular ion and various fragment ions.
-
The positively charged ions are accelerated out of the ion source and into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitrotoluene is a versatile aromatic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a methyl group on a benzene ring, provides a rich platform for a variety of functional group transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its engagement in nucleophilic aromatic substitution, nitro group reduction, methyl group oxidation, and electrophilic aromatic substitution reactions. Detailed experimental protocols for key transformations are provided, alongside tabulated quantitative data for easy comparison. The logical relationships of its reactivity are further elucidated through diagrams generated using Graphviz (DOT language).
Introduction
This compound (CAS No. 446-11-7) is a pale yellow solid at room temperature.[1] The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring, making it a valuable precursor for the synthesis of more complex molecules.[1] Its utility as a building block in the development of active pharmaceutical ingredients (APIs) and advanced crop protection agents stems from the ability to selectively modify its functional groups. This guide will delve into the core reactivity of this molecule and provide practical methodologies for its transformation.
Core Reactivity and Functional Group Transformations
The reactivity of this compound is primarily dictated by its three functional groups: the fluorine atom, the nitro group, and the methyl group. Each of these sites can be selectively targeted to introduce new functionalities.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position. This activation facilitates the displacement of the fluoride ion by a variety of nucleophiles.
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 3-nitro-4-aminotoluene derivatives. These products are valuable intermediates in medicinal chemistry.
-
General Reaction Scheme:
Alkoxides and phenoxides can displace the fluorine atom to form the corresponding aryl ethers. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.
-
General Reaction Scheme:
The following diagram illustrates the general workflow for nucleophilic aromatic substitution on this compound.
References
An In-depth Technical Guide to the Solubility of 4-Fluoro-3-nitrotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Overview of 4-Fluoro-3-nitrotoluene
This compound (CAS 446-11-7) is a pale yellow solid at room temperature.[2] Its molecular structure, featuring a fluorinated and nitrated toluene ring, makes it a versatile building block in organic synthesis.[1][2][3] The presence of the fluorine atom can enhance metabolic stability and lipophilicity in derivative drug molecules, often leading to improved potency and a longer duration of action.[1] It is primarily used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1]
Solubility Profile
Qualitative Solubility Data
Published data on the quantitative solubility of this compound is scarce. However, its general solubility characteristics are noted in various chemical safety and supplier documents. The compound is described as being sparingly soluble in water.[2] Conversely, it is generally considered to be soluble in organic solvents, with specific mention of solubility in methanol. The isomer 2-fluoro-4-nitrotoluene is noted to have very faint turbidity in methanol, suggesting that complete solubility may vary depending on the specific isomer and solvent.
Table 1: Qualitative Solubility of Fluoronitrotoluene Isomers
| Compound | Solvent | Solubility |
| This compound | Water | Sparingly soluble[2] |
| 3-Fluoro-4-nitrotoluene | Water | Insoluble[4] |
| 3-Fluoro-4-nitrotoluene | Methanol | Soluble |
| 2-Fluoro-4-nitrotoluene | Water | Insoluble[5] |
| 2-Fluoro-4-nitrotoluene | Methanol | Very faint turbidity[5] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of finding the point of complete dissolution of a known mass of solute in a measured volume of solvent.[6]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene)
-
Analytical balance
-
Vials or test tubes
-
Burette or calibrated pipettes
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or heating block (optional)
Procedure
-
Preparation : Weigh a precise amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.
-
Solvent Addition : Using a burette, add a small, accurately measured volume of the chosen organic solvent (e.g., 0.1 mL) to the vial.
-
Dissolution : Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation : Visually inspect the solution to see if the solid has completely dissolved.
-
Incremental Solvent Addition : If the solid is not fully dissolved, continue to add small, precise volumes of the solvent, with vigorous agitation after each addition.[6]
-
Endpoint Determination : The point at which the solid completely dissolves is the endpoint. Record the total volume of solvent added.
-
Calculation : Calculate the solubility in terms of g/L or mol/L.
-
Temperature Control (Optional) : For determining solubility at different temperatures, the vial can be placed in a temperature-controlled bath. Allow the mixture to equilibrate at the desired temperature before and during the solvent addition steps.
Safety Precautions
This compound is considered moderately toxic upon inhalation, ingestion, or dermal contact.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be carried out in a well-ventilated fume hood.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Applications in Drug Development
The solubility of this compound in various organic solvents is a critical parameter for its use as a pharmaceutical intermediate.[1] Understanding its solubility allows for:
-
Reaction Condition Optimization : Selecting appropriate solvents for chemical reactions involving this compound to ensure homogeneity and optimal reaction rates.
-
Purification Processes : Developing effective crystallization and chromatography methods for the purification of reaction products.
-
Formulation Studies : Providing foundational data for the formulation of final drug products.
References
An In-depth Technical Guide to CAS 446-11-7 and Associated Compounds of Interest in Drug Development
Disclaimer: There appears to be a discrepancy in public databases regarding the compound assigned to CAS number 446-11-7. While some sources identify it as 4-Fluoro-3-nitrotoluene, the context of research and drug development often involves more complex heterocyclic structures. This guide therefore addresses both possibilities to ensure comprehensive coverage for researchers, scientists, and drug development professionals. Part 1 details the properties of this compound, and Part 2 focuses on 4-(4-chlorophenyl)-1,3-thiazol-2-amine, a compound of significant interest in medicinal chemistry that is structurally related to other biologically active thiazoles.
Part 1: this compound
This compound is an aromatic halogenated organic compound.[1] It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a fluorine atom and a nitro group provides distinct electronic and steric properties that are valuable in chemical synthesis.[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO₂ | [2] |
| Molecular Weight | 155.13 g/mol | [2] |
| Appearance | Yellow crystalline solid or Red-brown liquid | [1] |
| Melting Point | 28 °C | |
| Boiling Point | 239.7 °C at 760 mmHg | |
| Flash Point | 22 °C | |
| Purity | 98% | |
| Storage Temperature | -20 °C | |
| InChI Key | OORBDHOQLZRIQR-UHFFFAOYSA-N | [2] |
Experimental Protocols
1.2.1 Synthesis of this compound via Nitration
A common method for the synthesis of this compound is the nitration of 3-fluorotoluene.[3]
-
Materials: 3-fluorotoluene, concentrated nitric acid, concentrated sulfuric acid, ice, chloroform, hydrated methanol.
-
Procedure:
-
In a reaction vessel, cool 160 cm³ of concentrated nitric acid in an ice bath.
-
Slowly add 160 cm³ of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
With continued cooling and stirring, slowly add 90 g of 3-fluorotoluene to the acid mixture, keeping the temperature between 5-10 °C.
-
Stir the reaction mixture in the ice bath for 1 hour, followed by 1 hour at room temperature.
-
Pour the reaction mixture into 500 g of ice.
-
Extract the product with chloroform.
-
Wash the organic extract with water.
-
Recrystallize the residue from hydrated methanol to obtain this compound.[3]
-
1.2.2 Determination of Melting Point
The melting point can be determined using a capillary tube method.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Introduce a small, dry sample of the compound into a capillary tube.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.[4]
-
Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.[4]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
1.2.3 Determination of Boiling Point
The boiling point can be determined using the Thiele tube method.[5]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source.
-
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]
-
Heat the arm of the Thiele tube gently.[5]
-
Observe for a continuous stream of bubbles emerging from the capillary tube.[5]
-
Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[5]
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Bacterial metabolic pathway of 4-nitrotoluene.[6]
Part 2: 4-(4-chlorophenyl)-1,3-thiazol-2-amine and Related Thiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] 4-(4-chlorophenyl)-1,3-thiazol-2-amine and its derivatives are of particular interest for their potential as therapeutic agents.[7][8]
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of 4-(4-chlorophenyl)-1,3-thiazol-2-amine.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂S | [8] |
| Molecular Weight | 210.68 g/mol | [8] |
| Appearance | White to light yellow crystal powder | |
| Melting Point | 169-171 °C | [8] |
| IUPAC Name | 4-(4-chlorophenyl)-1,3-thiazol-2-amine | [8] |
| InChI | 1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | [8] |
Experimental Protocols
2.2.1 Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives.[9][10]
-
Materials: 2-bromo-1-(4-chlorophenyl)ethanone, thiourea, methanol or ethanol, 5% sodium carbonate solution, water.[9][10]
-
Procedure:
-
In a reaction vessel, combine 2-bromo-1-(4-chlorophenyl)ethanone and thiourea in methanol or ethanol.[10]
-
Heat the mixture to reflux with stirring for a specified time (e.g., 30 minutes to 3 hours), monitoring the reaction by Thin Layer Chromatography (TLC).[9][10]
-
After the reaction is complete, cool the mixture to room temperature.[9][10]
-
Pour the reaction mixture into a 5% sodium carbonate solution or cold deionized water to precipitate the product.[9][10]
-
Wash the product with water and dry it.[9]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[9]
-
2.2.2 General Protocol for Solubility Determination
The solubility of a compound can be determined using the shake-flask method.[11]
-
Materials: The compound of interest, solvent (e.g., water, buffer), flasks, shaker, analytical equipment for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]
-
After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.[11]
-
Analyze the concentration of the compound in the clear supernatant using a validated analytical method.[11]
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.[11]
-
2.2.3 Chemical Safety and Stability Testing
For drug development, chemical safety and stability testing are crucial.
-
Safety Testing: Involves toxicology studies to determine the potential adverse effects of the compound. This includes single and repeated dose toxicity studies in animal models.[12]
-
Stability Testing: The compound is subjected to various environmental conditions (e.g., temperature, humidity, light) over time to assess its degradation profile.[13][14] Stability-indicating analytical methods are used to quantify the parent compound and any degradation products.[15]
Biological Activity and Signaling Pathways
Derivatives of 4-(4-chlorophenyl)thiazol-2-amine have shown inhibitory activity against several biological targets. For instance, certain derivatives are dual inhibitors of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), which are involved in inflammatory and apoptotic processes.[8][16] Other related thiazole compounds have been identified as inhibitors of histone acetyltransferases (HATs), which can modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[17]
Visualizations
Caption: Hantzsch synthesis workflow for 4-(4-chlorophenyl)-1,3-thiazol-2-amine.
Caption: Inhibitory action of thiazole derivatives on cellular pathways.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 446-11-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biodegradation of 4-nitrotoluene with biosurfactant production by Rhodococcus pyridinivorans NT2: metabolic pathway, cell surface properties and toxicological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-(4-Chlorophenyl)-1,3-thiazol-2-amine|CAS 2103-99-3 [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Pharmaceutical Safety Test | Drug Discovery / Development | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. contractpharma.com [contractpharma.com]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. database.ich.org [database.ich.org]
- 16. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 4-fluorotoluene. It details the underlying principles of regioselectivity governed by the competing directing effects of the methyl and fluoro substituents, presents quantitative data for key reactions, and offers detailed experimental protocols.
Core Principles: Substituent Effects and Regioselectivity
The reactivity and orientation of electrophilic attack on 4-fluorotoluene are dictated by the electronic properties of the two substituents: the methyl (-CH₃) group and the fluorine (-F) atom.
-
Methyl Group (-CH₃): As an alkyl group, it is an activating group. It donates electron density to the aromatic ring through an inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. It is an ortho, para-director.
-
Fluorine Atom (-F): As a halogen, fluorine exhibits a dual nature. It is strongly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which makes it a deactivating group.[1] However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect).[2] This resonance effect directs incoming electrophiles to the ortho and para positions. Overall, fluorine is a deactivating ortho, para-director.[1][2]
In 4-fluorotoluene, these effects are in competition. The methyl group at C1 and the fluorine at C4 create two distinct potential sites for substitution: C2 (equivalent to C6) and C3 (equivalent to C5).
-
Position C2/C6: This position is ortho to the activating methyl group and meta to the deactivating fluorine group.
-
Position C3/C5: This position is ortho to the deactivating fluorine group and meta to the activating methyl group.
The activating, ortho, para-directing nature of the methyl group is generally stronger than the directing effect of the deactivating fluorine. Therefore, electrophilic attack is predicted to preferentially occur at the position ortho to the methyl group, i.e., at the C2 position . The stability of the resulting carbocation intermediate (sigma complex) is the determining factor.
References
Regioselectivity in the Nitration of 4-Fluorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitration of 4-fluorotoluene presents a compelling case study in electrophilic aromatic substitution, where the interplay of directing effects from two distinct substituents—a weakly activating methyl group and a deactivating yet ortho, para-directing fluorine atom—governs the regiochemical outcome. This technical guide provides an in-depth analysis of the factors influencing the regioselectivity of this reaction. It consolidates available quantitative data on product distribution under various conditions, details experimental protocols, and employs visualizations to elucidate the underlying mechanistic principles. A significant finding highlighted is the reaction's sensitivity to conditions, with evidence of a shift from aromatic ring nitration to side-chain nitration depending on the catalytic system employed.
Introduction
The functionalization of aromatic rings through nitration is a cornerstone of organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. In the case of disubstituted benzene rings, such as 4-fluorotoluene, predicting the position of electrophilic attack by the nitronium ion (NO₂⁺) requires a nuanced understanding of the electronic and steric influences of the existing substituents.
The methyl group (-CH₃) is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect and hyperconjugation. Conversely, the fluorine atom, a halogen, exhibits a dual nature; it is deactivating overall due to its strong electron-withdrawing inductive effect (-I), yet it directs ortho and para due to its electron-donating mesomeric effect (+M) involving its lone pairs. The regioselectivity in the nitration of 4-fluorotoluene is therefore a result of the competition and reinforcement of these directing effects.
Directing Effects and Regioselectivity
In 4-fluorotoluene, the positions available for substitution on the aromatic ring are C2, C3, C5, and C6. The directing effects of the fluorine and methyl groups on these positions are as follows:
-
Fluorine (at C1): Ortho, para-directing. It activates the C2, C6 (ortho), and C4 (para) positions through its +M effect. However, the C4 position is already substituted.
-
Methyl group (at C4): Ortho, para-directing. It activates the C3, C5 (ortho), and C1 (para) positions. The C1 position is already substituted.
Therefore, the potential sites of nitration are:
-
C2 (and C6): Ortho to fluorine and meta to the methyl group.
-
C3 (and C5): Ortho to the methyl group and meta to the fluorine.
The inductive effect of the electronegative fluorine atom deactivates the adjacent ortho positions (C2 and C6) more strongly than the more distant meta positions (C3 and C5). Conversely, the activating methyl group enhances the electron density at its ortho positions (C3 and C5). This suggests that nitration is more likely to occur at the positions ortho to the methyl group and meta to the fluorine.
A critical and noteworthy observation is the propensity for side-chain nitration under certain conditions. Research has shown that the nitration of 4-fluorotoluene using 70% nitric acid in the presence of solid acid catalysts can lead exclusively to the formation of 4-fluoro-α-nitrotoluene, where the nitro group is attached to the methyl group's carbon.[1][2] This highlights the significant influence of the reaction environment on the regiochemical outcome.
Quantitative Data on Product Distribution
The product distribution in the nitration of 4-fluorotoluene is highly dependent on the reaction conditions, particularly the nitrating agent and the catalyst used.
Side-Chain Nitration with Solid Acid Catalysts
A study on the nitration of fluorotoluenes using various solid acid catalysts and 70% nitric acid at 90°C demonstrated a preference for side-chain nitration in the case of 4-fluorotoluene.[1][2] This is attributed to the fact that the available ring positions are meta to both the fluorine and methyl groups, which are less favorable for electrophilic attack.[2]
| Catalyst | Conversion of 4-Fluorotoluene (%) | Selectivity for 4-fluoro-α-nitrotoluene (%) |
| Mo/SiO₂ | 52.6 | 58.9 |
| H-Beta | 42.7 | 81.0 |
| Fe/Mo/SiO₂ | 38.5 | 67.9 |
| B₂O₃/ZrO₂ | 52.0 | 67.5 |
| Ce/Fe/Mo | 29.6 | 67.5 |
| Blank (no catalyst) | 51.1 | 49.0 |
| Table 1: Product distribution in the nitration of 4-fluorotoluene with 70% HNO₃ over various solid acid catalysts at 90°C. Data sourced from Maurya et al. (2003).[1][2] |
Ring Nitration
Experimental Protocols
Protocol for Side-Chain Nitration of 4-Fluorotoluene[1][2]
This protocol is based on the work by Maurya et al. (2003) which favors the formation of 4-fluoro-α-nitrotoluene.
Materials:
-
4-Fluorotoluene
-
70% Nitric Acid
-
Solid acid catalyst (e.g., H-Beta zeolite)
-
An appropriate solvent (e.g., dichloromethane for workup)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (for product analysis)
Procedure:
-
In a round-bottom flask, place 4-fluorotoluene and the solid acid catalyst (10% by weight of 4-fluorotoluene).
-
Add 70% nitric acid (molar ratio of 4-fluorotoluene to HNO₃ = 1.0).
-
Heat the reaction mixture to 90°C with constant stirring for 20 hours.
-
After cooling to room temperature, filter the catalyst.
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the product mixture using gas chromatography to determine the conversion and product selectivity.
General Protocol for Ring Nitration of an Aromatic Compound
While a specific protocol for the ring nitration of 4-fluorotoluene is not detailed in the available literature, a general procedure for the nitration of a substituted toluene can be adapted. Caution: This reaction is highly exothermic and requires careful temperature control.
Materials:
-
4-Fluorotoluene
-
Concentrated Nitric Acid (e.g., 68-70%)
-
Concentrated Sulfuric Acid (e.g., 98%)
-
Ice
-
Dichloromethane or diethyl ether for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-necked flask, add 4-fluorotoluene. Cool the flask in an ice-salt bath to between -10°C and 0°C.
-
In a separate beaker, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to prepare the nitrating mixture.
-
Slowly add the cold nitrating mixture dropwise to the stirred 4-fluorotoluene, ensuring the reaction temperature does not exceed 5-10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be analyzed by GC-MS or NMR to determine the isomer distribution and purified by techniques such as column chromatography or distillation.
Visualizations
Signaling Pathway of Directing Effects
References
4-Fluoro-3-nitrotoluene: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Fluoro-3-nitrotoluene is a versatile chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring a fluorine atom and a nitro group on a toluene ring, imparts desirable properties for the synthesis of complex organic molecules.[2][3][4] However, these reactive functional groups also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from various safety data sheets and chemical supplier information, to ensure its safe use in research and development settings.
Physicochemical and Hazard Data
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 446-11-7 | [5] |
| Molecular Formula | C7H6FNO2 | [3] |
| Molecular Weight | 155.13 g/mol | [3] |
| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [6][7] |
| Melting Point | 52-55 °C | |
| Boiling Point | 97-98 °C at 3 mmHg | |
| Flash Point | 110 °C (230 °F) - closed cup |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Hazard Identification and Control
The primary hazards associated with this compound are its toxicity upon ingestion, skin contact, or inhalation, and its potential to cause skin, eye, and respiratory irritation.[3][5]
Caption: Hazard Identification and Control Workflow for this compound.
Experimental Protocols: Safe Handling and Personal Protection
Adherence to strict experimental protocols is crucial when working with this compound. The following outlines the recommended procedures for safe handling and the use of personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][8] A chemical fume hood is essential to minimize inhalation exposure.[10]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary where splashing is a risk. | OSHA 29 CFR 1910.133 or European Standard EN166.[5][10] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact. | Inspect gloves before use and dispose of contaminated gloves properly.[11] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5] |
Handling Procedures
-
Avoid all personal contact, including inhalation.[11]
-
Wear protective gloves, protective clothing, and eye/face protection.[5][7]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5][6]
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store locked up.[5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is vital.
Caption: Emergency Response Workflow for this compound.
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[5] Remove and wash contaminated clothing before reuse.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[5][6]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]
-
Specific Hazards: Combustible material. Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5][8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[5] Keep in suitable, closed containers for disposal.[5]
Stability and Reactivity
-
Stability: Stable under normal storage conditions.[5]
-
Conditions to Avoid: Incompatible products.[5]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]
-
Hazardous Polymerization: Does not occur.[5]
Disposal Considerations
-
Waste Disposal: Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[5] It should be disposed of at an approved waste disposal plant.[5][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and ensure all personnel are adequately trained in its safe handling.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 446-11-7 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 446-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 446-11-7 | TCI AMERICA [tcichemicals.com]
- 8. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
A Comprehensive Technical Guide to the Thermochemical Properties of 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential thermochemical properties of 4-Fluoro-3-nitrotoluene (CAS 446-11-7). Given the limited publicly available experimental data for this specific compound, this document focuses on the established experimental and computational methodologies used to determine these crucial parameters for related aromatic nitro compounds. These protocols and theoretical frameworks provide a robust roadmap for the comprehensive thermochemical characterization of this compound.
Physicochemical Properties
This compound is a substituted aromatic nitro compound. A summary of its basic physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | --INVALID-LINK-- |
| Molecular Weight | 155.13 g/mol | --INVALID-LINK-- |
| Appearance | Yellow Powder | --INVALID-LINK-- |
| Melting Point | 28 °C | --INVALID-LINK-- |
| Boiling Point | 241 °C | --INVALID-LINK-- |
| Density | 1.262 g/cm³ | --INVALID-LINK-- |
Experimental Determination of Thermochemical Properties
The following sections detail the primary experimental techniques for determining the key thermochemical properties of compounds such as this compound.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds, it is often determined from the enthalpy of combustion.
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel, known as a bomb.
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.
-
Temperature Measurement: The heat released is absorbed by a surrounding water bath, and the temperature change of the water is meticulously measured.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law. For nitro compounds, special consideration must be given to the formation of nitric acid during combustion.
Enthalpy of Vaporization (ΔvapH°) and Vapor Pressure
The enthalpy of vaporization is crucial for understanding the phase behavior of a substance. It can be determined from the temperature dependence of the vapor pressure.
Experimental Protocol: Knudsen Effusion Method
-
Sample Placement: A small amount of this compound is placed in a Knudsen cell, which is a small container with a tiny orifice.
-
Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.
-
Enthalpy of Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).[1][2][3][4][5]
Experimental Protocol: Transpiration Method
-
Sample Saturation: An inert carrier gas is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature, allowing the gas to become saturated with the vapor of the substance.
-
Condensation: The vapor-saturated gas is then cooled to condense the transported substance.
-
Quantification: The amount of the condensed substance is determined analytically.
-
Vapor Pressure Calculation: The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated from the amount of substance transported and the volume of the carrier gas.
-
Enthalpy of Vaporization: Similar to the Knudsen method, measurements at various temperatures allow for the calculation of the enthalpy of vaporization.[6][7][8][9]
Heat Capacity (Cp) and Thermal Stability
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity and to assess the thermal stability of a compound.[10][11]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample and Reference: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty reference pan is also prepared.
-
Controlled Heating: Both pans are heated at a controlled rate in a furnace.
-
Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the heat capacity of the sample.
-
Thermal Hazard Assessment: By heating the sample to higher temperatures, exothermic decomposition events can be detected. The onset temperature and the energy released during decomposition are critical parameters for assessing the thermal hazards of the compound.[10][11][12]
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides powerful tools for predicting thermochemical properties with a high degree of accuracy.
High-Accuracy Composite Methods
Composite methods, such as the Gaussian-n (G4, G3) and Complete Basis Set (CBS-QB3, CBS-APNO) theories, are multi-step computational procedures designed to achieve high accuracy in thermochemical predictions.[13][14][15][16][17][18][19][20][21]
Computational Protocol: Gaussian-4 (G4) Theory
-
Geometry Optimization: The molecular geometry of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set.
-
Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Extrapolation and Correction: The results of these calculations are combined in a specific, predefined manner, including extrapolations to the complete basis set limit and empirical corrections, to arrive at a highly accurate total energy.
-
Enthalpy of Formation Calculation: The enthalpy of formation is then calculated from the total energy using the atomization method or isodesmic reactions.
Data Summary
| Thermochemical Property | Symbol | Typical Experimental Method(s) | Typical Computational Method(s) |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Combustion Calorimetry + Enthalpy of Vaporization | G4, CBS-QB3, Isodesmic Reactions |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | Combustion Calorimetry | Not directly computed |
| Standard Enthalpy of Vaporization | ΔvapH° | Knudsen Effusion, Transpiration | - |
| Standard Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion, Transpiration | - |
| Molar Heat Capacity (gas) | Cp(g) | - | Statistical Thermodynamics from computed vibrational frequencies |
| Molar Heat Capacity (solid) | Cp(s) | Differential Scanning Calorimetry | - |
| Standard Entropy (gas) | S°(g) | - | Statistical Thermodynamics from computed vibrational frequencies |
| Onset of Decomposition | T_onset | Differential Scanning Calorimetry | - |
Visualizing the Thermochemical Workflow
The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of a compound like this compound.
Caption: Logical workflow for thermochemical characterization.
Conclusion
The thermochemical properties of this compound are essential for its safe handling, process development, and for understanding its reactivity. While specific experimental data for this compound is sparse in the public domain, this guide outlines the standard, state-of-the-art experimental and computational methodologies that can be employed for its comprehensive thermochemical characterization. The provided protocols for combustion calorimetry, vapor pressure measurements, and differential scanning calorimetry, alongside high-accuracy computational methods like G4 theory, offer a clear pathway for researchers to obtain the necessary data for their specific applications. This integrated approach ensures a thorough understanding of the energetic landscape of this compound, which is critical for its application in research and development.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. Knudsen cell - Wikipedia [en.wikipedia.org]
- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 4. limni.kuleuven.be [limni.kuleuven.be]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of Gaussian4 theory for transition metal thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Crystal Structure of 4-Fluoro-3-nitrotoluene: A Guide to Its Characterization
For Immediate Release
Shanghai, China – December 27, 2025 – This technical guide addresses the chemical compound 4-Fluoro-3-nitrotoluene (CAS 446-11-7), outlining its known properties and presenting a standardized workflow for its crystallographic analysis. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorinated nitroaromatic compounds as intermediates in organic synthesis.
Following a comprehensive review of publicly available scientific literature and crystallographic databases, it has been determined that a definitive single-crystal X-ray diffraction study for this compound has not been formally published. Consequently, specific quantitative data such as unit cell parameters, space group, and atomic coordinates are not available.
However, this guide provides the established methodologies that would be employed for such a structural determination, offering a robust framework for researchers undertaking this analysis.
Compound Overview
This compound is an aromatic organic compound with the chemical formula C₇H₆FNO₂.[1][2] It presents as a pale yellow or red-brown solid or powder at room temperature.[2] The molecule consists of a toluene ring substituted with a fluorine atom at position 4 and a nitro group at position 3.[2] These functional groups make it a versatile intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 446-11-7[1] |
| Molecular Formula | C₇H₆FNO₂[1] |
| Molecular Weight | 155.13 g/mol |
| Appearance | Pale yellow to red-brown solid/powder[2] |
| Melting Point | 28 °C |
| Boiling Point | 241 °C |
Synthesis and Crystallization Protocols
Detailed experimental protocols for the synthesis and crystallization of this compound are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
2.1. Synthesis via Nitration of 4-Fluorotoluene
A common method for synthesizing this compound is the electrophilic nitration of commercially available 4-fluorotoluene.[2]
-
Reaction Setup: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath to maintain a temperature between 0-10°C.
-
Reagent Addition: 4-fluorotoluene is added dropwise to the cooled acid mixture under vigorous stirring. Precise temperature control is essential to ensure the desired regioselectivity and prevent the formation of unwanted isomers.
-
Reaction Progression: The reaction is typically stirred for several hours at low temperature, followed by a period at room temperature to ensure completion.
-
Work-up and Purification: The reaction mixture is poured onto crushed ice, causing the product to precipitate. The solid is then collected by filtration, washed with water to remove residual acids, and purified. Purification is commonly achieved by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to yield the final product.
2.2. Single Crystal Growth
Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction studies. A standard and effective method is slow evaporation.
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.
-
Evaporation: The resulting solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the gradual formation of well-ordered single crystals.
Workflow for Crystal Structure Determination
The definitive determination of a molecule's crystal structure is accomplished through single-crystal X-ray diffraction. The logical workflow for this process, from a purified sample to a finalized structural model, is outlined below.
Detailed Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Software packages like SHELXS or Olex2 are commonly used, employing methods such as direct methods or Patterson functions to determine the initial atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process optimizes atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Validation and Deposition: The final structural model is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The validated structure is then deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number and make the data accessible to the scientific community.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the established, industry-standard protocols for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. The provided workflow serves as a comprehensive roadmap for researchers aiming to elucidate the precise three-dimensional arrangement of this important chemical intermediate, which is crucial for understanding its reactivity and designing new synthetic pathways.
References
Methodological & Application
The Strategic Role of 4-Fluoro-3-nitrotoluene in Pharmaceutical Synthesis: Applications and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrotoluene is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom and the nitro group on the toluene ring provides strategic points for chemical modification, making it a valuable precursor in medicinal chemistry. The integration of fluorine into drug molecules can enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and increase binding affinity to biological targets.[1] This often leads to drugs with greater potency, longer duration of action, and potentially fewer side effects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in drug synthesis, with a focus on the synthesis of key intermediates and the antibiotic, Linezolid.
Key Synthetic Transformations
The primary synthetic utility of this compound lies in the transformation of its nitro group. The reduction of the nitro group to an amine is a fundamental step that opens up a plethora of possibilities for further molecular elaboration.[1][2]
Reduction to 4-Fluoro-3-aminotoluene
The conversion of this compound to 4-fluoro-3-aminotoluene is a crucial initial step in many synthetic pathways. This transformation is typically achieved through catalytic hydrogenation or using chemical reductants.[2]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound to 4-fluoro-3-aminotoluene using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
This compound
-
Ethanol
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 100g of this compound in 500 cm³ of ethanol.
-
Carefully add 1.6g of 5% palladium on carbon to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully filter the mixture to remove the palladium on carbon catalyst.
-
Wash the catalyst with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Remove the ethanol from the filtrate by distillation under reduced pressure using a rotary evaporator.
-
The remaining oil is distilled under reduced pressure to yield purified 2-fluoro-4-methylaniline (4-fluoro-3-aminotoluene).[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 100 g of 2-fluoro-4-methylnitrobenzene | [3] |
| Product | 73.5 g of 2-fluoro-4-methylaniline | [3] |
| Boiling Point | 71°C / 10mmHg | [3] |
Workflow for the Reduction of this compound
Caption: Workflow for the catalytic hydrogenation of this compound.
Application in the Synthesis of Linezolid
Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. This compound is a key starting material in some synthetic routes to Linezolid, primarily through its conversion to the intermediate 3-fluoro-4-morpholinoaniline.
Synthesis of 3-Fluoro-4-morpholinoaniline
This intermediate is crucial for the synthesis of Linezolid. One common route involves the nucleophilic aromatic substitution of a fluorine atom on a difluoronitrobenzene derivative with morpholine, followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline
This protocol outlines a two-step synthesis of 3-fluoro-4-morpholinoaniline starting from 3,4-difluoronitrobenzene.
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
Materials:
-
3,4-Difluoronitrobenzene
-
Morpholine
-
Organic solvent (e.g., acetonitrile)
Procedure:
-
In a reaction flask, dissolve 3,4-difluoronitrobenzene in an appropriate organic solvent like acetonitrile.
-
Add morpholine to the solution.
-
Reflux the reaction mixture.
-
Monitor the reaction for completion.
-
After completion, cool the reaction mixture and isolate the product, 4-(2-fluoro-4-nitrophenyl)morpholine.
Step 2: Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine
Materials:
-
4-(2-Fluoro-4-nitrophenyl)morpholine
-
Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine (e.g., 42.6g, 0.19 mol) in ethanol (1.2L).
-
Add 10% Pd/C paste (4g) to the solution.
-
Hydrogenate the mixture at standard temperature and pressure (STP) for 18 hours.
-
Filter the resulting mixture through a pad of celite or kieselguhr to remove the catalyst.
-
Evaporate the solvent from the filtrate in vacuo to obtain 3-fluoro-4-morpholinoaniline.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material (Step 2) | 42.6 g of 4-(2-fluoro-4-nitrophenyl)morpholine | |
| Product (Step 2) | 36.9 g of 3-fluoro-4-morpholinoaniline | |
| Yield (Step 2) | 100% |
Synthetic Pathway to 3-Fluoro-4-morpholinoaniline
Caption: Synthetic route to 3-fluoro-4-morpholinoaniline.
Synthesis of Linezolid from 3-Fluoro-4-morpholinoaniline
The final steps in the synthesis of Linezolid involve the coupling of 3-fluoro-4-morpholinoaniline with a suitable chiral side chain and subsequent cyclization to form the oxazolidinone ring.
Experimental Protocol: A Representative Synthesis of Linezolid
This protocol provides a general outline for the final steps in Linezolid synthesis.
Materials:
-
3-Fluoro-4-morpholinoaniline
-
(S)-N-[2-acetoxy-3-chloropropyl]acetamide
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Lithium tert-butoxide (LiOt-Bu) in Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a three-necked flask, dissolve N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinylaniline in DMF and MeOH at 20°C.
-
Cool the mixture to 5°C and add a solution of LiOt-Bu in THF dropwise.
-
To this mixture, add (S)-N-[2-acetoxy-3-chloropropyl]acetamide and stir at room temperature for 15-30 hours.[4]
-
After the reaction is complete, quench the reaction by adding saturated NH₄Cl solution.
-
Add water and saturated brine solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Evaporate the solvent.
-
Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain Linezolid as an off-white solid.[4]
Quantitative Data for a Specific Example:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 1.09g N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinylaniline | 1.16g (S)-N-[2-acetoxy-3-chloropropyl]acetamide | 0.96g Linezolid | - | [4] |
| 2.05g N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinylaniline | 1.94g (S)-N-[2-acetoxy-3-chloropropyl]acetamide | 1.59g Linezolid | - | [4] |
| 5.81g N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinylaniline | 2.96g (S)-N-[2-acetoxy-3-chloropropyl]acetamide | 1.17g Linezolid | - | [4] |
Logical Relationship in Linezolid Synthesis
References
Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrotoluene
Introduction
4-Fluoro-3-nitrotoluene is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] A key transformation of this intermediate is the reduction of its nitro group to an amine, yielding 4-fluoro-3-aminotoluene (also known as 4-fluoro-m-toluidine). This reaction is a fundamental step in building more complex molecular architectures.[1]
This document provides detailed protocols for common and effective methods for the reduction of this compound, including catalytic hydrogenation and metal-based reductions. It also presents a comparative summary of these methods to aid researchers in selecting the most appropriate procedure for their specific needs.
Chemical Reaction Pathway
The reduction of the nitro group (-NO₂) in this compound to an amino group (-NH₂) is a well-established transformation in organic synthesis. The overall reaction is depicted below.
Caption: Chemical transformation of this compound to 4-Fluoro-3-aminotoluene.
Comparative Data of Reduction Methods
Several methods are available for the reduction of aromatic nitro compounds. The choice of method often depends on factors such as substrate sensitivity, desired yield, cost, and available equipment. The following table summarizes common methods applicable to the reduction of this compound.
| Method | Reducing System | Solvent | Typical Temp. | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Ethanol, Methanol, Ethyl Acetate | 25-50°C | >95% | High yield, clean reaction, easy product isolation (filtration of catalyst). | Requires specialized hydrogenation equipment (pressure vessel, H₂ source). Catalyst can be pyrophoric. |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux (78°C) | 85-95% | High chemoselectivity, does not require pressure equipment.[2][3] | Requires stoichiometric amounts of metal salt, workup can be tedious to remove tin byproducts.[4] |
| Metal/Acid Reduction | Fe powder, Acetic Acid | Ethanol/Water | Reflux (80-100°C) | 80-90% | Inexpensive, environmentally benign iron salts.[2][5] | Can require strongly acidic conditions, long reaction times, and large excess of iron.[2][5] |
| Transfer Hydrogenation | Triethoxysilane, Iron Catalyst | Acetonitrile | 80°C | ~84% | Avoids use of H₂ gas and strong acids.[6] | Requires specific iron catalysts and silane reagents which may be costly. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is considered moderately toxic upon inhalation, ingestion, or dermal contact.[7]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a general procedure for the reduction of similar nitroarenes and is known for its high efficiency and clean conversion.[8]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol (or Methanol)
-
Parr Hydrogenator or similar pressure vessel
-
Hydrogen (H₂) gas cylinder
-
Celite or diatomaceous earth
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a suitable pressure reaction vessel, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.01-0.05 eq by weight) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Seal the reaction vessel. Purge the vessel with nitrogen gas several times, then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi or 3-4 bar).
-
Reaction: Stir the mixture vigorously at room temperature (or warm gently to 40-50°C to increase the rate). Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover all the product.
-
Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-3-aminotoluene.
-
Purification: The product is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or recrystallization.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This method is a classic and reliable alternative that avoids the use of high-pressure hydrogen gas.[2][3]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Basification: Slowly and carefully add saturated sodium bicarbonate solution to neutralize the reaction mixture. Caution: CO₂ evolution may cause frothing. Continue addition until the pH is ~8. A thick, white precipitate of tin salts will form.
-
Extraction: Add ethyl acetate to the mixture and stir for 15-20 minutes.
-
Filtration: Filter the slurry through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-3-aminotoluene.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography.
Experimental Workflow Visualization
The general workflow for a typical reduction experiment, from setup to final product, is outlined below.
Caption: General experimental workflow for the reduction of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the construction of complex aromatic molecules that are pivotal in medicinal chemistry and materials science. 4-Fluoro-3-nitrotoluene is an excellent substrate for SNAr reactions. The fluorine atom, a good leaving group, is activated by the strongly electron-withdrawing nitro group positioned ortho to it. This activation facilitates the displacement of the fluoride ion by a wide range of nucleophiles, enabling the synthesis of diverse derivatives.
The products of these reactions, substituted 3-nitrotoluene derivatives, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the newly introduced nucleophilic moiety can be tailored to achieve desired physicochemical and biological properties.
This document provides detailed application notes and experimental protocols for the SNAr of this compound with various classes of nucleophiles, including amines, alkoxides, and thiols.
Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 92 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 5 | 95 |
| Piperidine | K₂CO₃ | DMSO | 80 | 4 | 98 |
| Morpholine | Et₃N | NMP | 90 | 6 | 96 |
| Benzylamine | Na₂CO₃ | Acetonitrile | 80 | 8 | 89 |
Table 2: Reaction with Alkoxide and Phenoxide Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 12 | 85 |
| Ethanol | NaH | THF | 65 | 12 | 88 |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 16 | 90 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 14 | 93 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | 25 | 8 | 97 |
| Benzyl mercaptan | K₂CO₃ | DMSO | 50 | 10 | 91 |
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (Aniline)
This protocol describes a general procedure for the synthesis of N-aryl-4-methyl-2-nitroanilines.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF.
-
Add aniline (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide Nucleophile (Generated from Methanol)
This protocol describes the synthesis of 4-alkoxy-3-nitrotoluene derivatives.
Materials:
-
This compound
-
Methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol (1.5 eq) dropwise via syringe.
-
Stir the mixture at room temperature for 30 minutes to generate the sodium methoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol outlines the synthesis of 4-arylthio-3-nitrotoluene derivatives.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add thiophenol (1.1 eq) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a versatile and efficient pathway for the synthesis of a wide array of substituted nitroaromatic compounds. The protocols outlined in these application notes are robust and can be adapted for various nucleophiles, serving as a valuable resource for researchers in drug discovery and materials science. The high reactivity and selectivity of the substrate make it an attractive building block for the development of novel molecular entities.
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-fluoro-3-nitrotoluene as a key building block. The resulting fluorinated nitro-biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitro substituents.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] this compound is an attractive substrate for such couplings in drug discovery programs. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity for better cell membrane penetration.[2] The nitro group, being a strong electron-withdrawing group, activates the aryl halide for oxidative addition to the palladium catalyst.[3] Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization and library synthesis.[4]
The synthesized 2-fluoro-5-methyl-biphenyl derivatives are scaffolds found in a variety of biologically active compounds, including those with antifungal, antibacterial, and cytotoxic properties.[5][6] These protocols are designed to serve as a starting point for the synthesis of novel biaryl compounds for screening and lead optimization in drug development.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound (which would be a halogenated derivative, for instance, at a position ortho or para to the nitro group, though the nitro group itself can sometimes act as a leaving group under specific conditions) to form a Pd(II) complex.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: Logic diagram for drug discovery using Suzuki coupling.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific arylboronic acid used. Due to the electron-deficient nature of this compound, robust catalyst systems are often required.
Protocol A: General Screening Conditions
This protocol is suitable for initial screening of various arylboronic acids.
Materials:
-
This compound derivative (e.g., 1-bromo-4-fluoro-3-nitrotoluene) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed, typically 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound derivative (e.g., 0.5 mmol), the arylboronic acid (0.6 mmol), and the base (e.g., K₂CO₃, 1.0 mmol).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.02 mmol, 8.2 mg) and add this mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Protocol B: For Less Reactive Boronic Acids
This protocol utilizes a more active catalyst system, which can be beneficial for challenging or sterically hindered boronic acids.
Materials:
-
All materials from Protocol A, with the following substitutions:
-
Catalyst: SPhos Pd G3 Precatalyst (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)--INVALID-LINK--palladium(II)) (2-4 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)
Procedure:
The procedure is identical to Protocol A, with the following modifications:
-
Preparation & Catalyst Addition: In a glovebox or under a steady stream of inert gas, add the this compound derivative, arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst to the reaction vessel.
-
Reaction Temperature: The reaction can often be run at a slightly lower temperature, e.g., 80-90 °C, due to the higher activity of the precatalyst.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of a halogenated this compound with various arylboronic acids. These values are based on literature reports for structurally similar electron-deficient aryl halides and serve as a guideline.[3][9][10] Actual yields will vary depending on the specific substrates and precise reaction conditions.
| Entry | Arylboronic Acid (R-B(OH)₂) | R Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | -H | A | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | -OCH₃ | A | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 90-98 |
| 3 | 4-Methylphenylboronic acid | -CH₃ | A | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 88-96 |
| 4 | 4-Chlorophenylboronic acid | -Cl | B | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 5 | 3,5-Dimethylphenylboronic acid | 3,5-(CH₃)₂ | B | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 70-80 |
| 6 | 2-Thiopheneboronic acid | 2-Thienyl | A | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 65-78 |
| 7 | 3-Pyridinylboronic acid | 3-Pyridyl | B | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 60-75 |
| 8 | 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | B | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 70-82 |
Catalyst System A: Pd₂(dba)₃ / SPhos Catalyst System B: SPhos Pd G3 Precatalyst
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrotoluene is a versatile and commercially available starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The presence of the nitro, fluoro, and methyl groups provides multiple reactive sites for functionalization and subsequent cyclization reactions. The introduction of a fluorine atom into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds from this compound: benzimidazoles, indoles, and quinolines.
General Synthetic Strategy
The primary synthetic approach involves the initial reduction of the nitro group of this compound to form 4-fluoro-3-aminotoluene. This key amine intermediate serves as the precursor for the subsequent construction of the desired heterocyclic rings through various classical named reactions.
Caption: General synthetic workflow from this compound.
Section 1: Synthesis of Benzimidazoles
The synthesis of 6-fluorobenzimidazoles from this compound proceeds through a three-step sequence:
-
Reduction of the nitro group to an amine.
-
Nitration of the resulting aniline derivative, followed by a second reduction to form the ortho-diamine.
-
Cyclization of the 4-fluoro-1,2-phenylenediamine with a carboxylic acid (Phillips condensation).[2]
Caption: Synthetic pathway to 6-fluorobenzimidazoles.
Experimental Protocols
Protocol 1.1: Synthesis of 4-Fluoro-2-nitroaniline [3]
This protocol starts with 4-fluoroaniline, which can be obtained from the reduction of 4-fluoronitrobenzene. The synthesis of 4-fluoro-1,2-phenylenediamine, a key intermediate, begins with the acetylation of 4-fluoroaniline, followed by nitration and subsequent hydrolysis.
-
Acetylation and Nitration:
-
In a 2000 mL reaction flask placed in a low-temperature bath, add 600 mL of acetic anhydride and 200 mL of glacial acetic acid.
-
Mechanically stir the mixture and cool to below 0°C.
-
Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid.
-
After 30 minutes, while maintaining the temperature at 0-5°C, slowly add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid.
-
Stir for an additional 30 minutes.
-
Pour the reaction mixture into 2000 mL of ice water to precipitate the product.
-
Filter and dry the solid to obtain N-(4-fluoro-2-nitrophenyl)acetamide.
-
-
Hydrolysis:
-
In a 2000 mL three-neck flask, add 191 g (0.97 mol) of the N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.
-
Heat the mixture to reflux for 30 minutes.
-
Pour the reaction solution into 2000 mL of ice water to precipitate the product.
-
Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water (3 x 200 mL).
-
Dry the solid to obtain 4-fluoro-2-nitroaniline.
-
Protocol 1.2: Synthesis of 4-Fluoro-1,2-phenylenediamine [3]
-
Catalytic Hydrogenation:
-
To a 2000 mL reaction vessel, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney Nickel.
-
Pressurize the vessel with hydrogen gas to 1.0 MPa.
-
Stir the reaction mixture at room temperature for 8 hours.
-
After cooling, carefully filter the mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine.
-
Protocol 1.3: Synthesis of 6-Fluoro-2-methylbenzimidazole (Phillips Condensation)
-
Cyclization:
-
In a round-bottom flask, dissolve 10 g (79.3 mmol) of 4-fluoro-1,2-phenylenediamine in 100 mL of 4N hydrochloric acid.
-
Add 5.7 mL (99.1 mmol) of acetic acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 6-fluoro-2-methylbenzimidazole.
-
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. | Time | Yield | Reference |
| 1.1 | 4-Fluoroaniline, Acetic Anhydride, Nitric Acid, Sulfuric Acid | - | Acetic Acid | 0-5°C | 1 h | 83.9% (for nitrated acetamide) | [3] |
| 1.2 | N-(4-fluoro-2-nitrophenyl)acetamide | HCl | Water | Reflux | 0.5 h | 89.6% (for 4-fluoro-2-nitroaniline) | [3] |
| 1.3 | 4-Fluoro-2-nitroaniline | Raney Nickel, H₂ | Ethanol | RT | 8 h | 91.3% | [3] |
| 1.4 | 4-Fluoro-1,2-phenylenediamine, Acetic Acid | HCl | Water | Reflux | 4 h | High | [2] |
Section 2: Synthesis of Indoles
The synthesis of 7-fluoroindoles from this compound follows the Fischer indole synthesis pathway. This involves:
-
Reduction of the nitro group to an amine.
-
Diazotization of the resulting amine followed by reduction to form the corresponding hydrazine.
-
Condensation of the hydrazine with a ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.[4]
Caption: Synthetic pathway to 7-fluoroindoles.
Experimental Protocols
Protocol 2.1: Synthesis of 4-Fluoro-3-aminotoluene
-
Catalytic Hydrogenation:
-
In a pressure reactor, dissolve 15.5 g (0.1 mol) of this compound in 150 mL of methanol.
-
Add 0.5 g of 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the mixture at room temperature for 4-6 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-fluoro-3-aminotoluene.
-
Protocol 2.2: Synthesis of 4-Fluorophenylhydrazine
-
Diazotization and Reduction:
-
Dissolve 12.5 g (0.1 mol) of 4-fluoro-3-aminotoluene in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water, cooling to 0-5°C in an ice-salt bath.
-
Slowly add a solution of 7.2 g (0.105 mol) of sodium nitrite in 15 mL of water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of 56.5 g (0.25 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid, and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Make the solution strongly basic with a 40% sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorophenylhydrazine.
-
Protocol 2.3: Synthesis of 7-Fluoro-2,3-dimethylindole (Fischer Indole Synthesis)
-
Cyclization:
-
In a round-bottom flask, combine 12.6 g (0.1 mol) of 4-fluorophenylhydrazine and 8.7 mL (0.1 mol) of 2-butanone.
-
Add 100 mL of glacial acetic acid.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into 500 mL of ice water.
-
Neutralize with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-fluoro-2,3-dimethylindole.
-
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. | Time | Yield |
| 2.1 | This compound | 10% Pd/C, H₂ | Methanol | RT | 4-6 h | >95% |
| 2.2 | 4-Fluoro-3-aminotoluene | NaNO₂, HCl, SnCl₂·2H₂O | Water/HCl | 0-10°C | 2.5 h | ~70-80% |
| 2.3 | 4-Fluorophenylhydrazine, 2-Butanone | Acetic Acid | Acetic Acid | Reflux | 2 h | Variable |
Section 3: Synthesis of Quinolines
The synthesis of 7-fluoroquinolines from this compound can be achieved via the Skraup or Doebner-von Miller reactions after the initial reduction of the nitro group.
-
Reduction of this compound to 4-fluoro-3-aminotoluene.
-
Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent.[5]
-
Doebner-von Miller Synthesis: Reaction with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[6]
Caption: Synthetic pathways to 7-fluoroquinolines.
Experimental Protocols
Protocol 3.1: Synthesis of 4-Fluoro-3-aminotoluene
Follow Protocol 2.1.
Protocol 3.2: Synthesis of 7-Fluoroquinoline (Skraup Synthesis)
-
Cyclization:
-
Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add 24 mL of concentrated sulfuric acid to 37 g (0.4 mol) of glycerol.
-
Heat the mixture to 100°C and then add 12.5 g (0.1 mol) of 4-fluoro-3-aminotoluene.
-
Add 10 g of ferrous sulfate heptahydrate as a moderator.
-
Heat the mixture to 140°C and slowly add 14.5 g (0.1 mol) of this compound (as an oxidizing agent) through the dropping funnel over 1 hour.
-
After the addition is complete, continue heating at 140-150°C for an additional 3 hours.
-
Cool the mixture and carefully dilute with 500 mL of water.
-
Make the solution strongly alkaline with a 40% sodium hydroxide solution.
-
Perform steam distillation to isolate the crude 7-fluoroquinoline.
-
Extract the distillate with diethyl ether, dry the organic layer, and remove the solvent.
-
Purify the product by vacuum distillation.
-
Protocol 3.3: Synthesis of 7-Fluoro-2-methylquinoline (Doebner-von Miller Synthesis)
-
Cyclization:
-
In a round-bottom flask, mix 12.5 g (0.1 mol) of 4-fluoro-3-aminotoluene with 20 mL of concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and slowly add 10.5 mL (0.125 mol) of crotonaldehyde over 30 minutes with stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture and make it basic with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to obtain 7-fluoro-2-methylquinoline.
-
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. | Time | Yield |
| 3.1 | This compound | 10% Pd/C, H₂ | Methanol | RT | 4-6 h | >95% |
| 3.2 | 4-Fluoro-3-aminotoluene, Glycerol | H₂SO₄, this compound, FeSO₄ | - | 140-150°C | 4 h | Moderate |
| 3.3 | 4-Fluoro-3-aminotoluene, Crotonaldehyde | HCl | Water | Reflux | 3 h | Moderate |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Nitroaromatic compounds are potentially explosive and should be handled with care.
-
Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (Raney Nickel, Pd/C) and requires specialized equipment and procedures.
-
The Skraup reaction is notoriously vigorous and requires careful temperature control and moderation.
Conclusion
This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of 6-fluorobenzimidazoles, 7-fluoroindoles, and 7-fluoroquinolines. These methods can be adapted and optimized for the synthesis of a diverse library of derivatives for drug discovery and development programs.
References
Application Notes: The Strategic Use of 4-Fluoro-3-nitrotoluene in the Synthesis of Dinitroaniline Herbicides
Introduction
4-Fluoro-3-nitrotoluene is a key aromatic intermediate increasingly utilized in the synthesis of specialized agrochemicals. The presence of fluorine, a nitro group, and a methyl group on the benzene ring provides a versatile platform for the construction of complex and highly active herbicidal molecules. The fluorine atom, in particular, can enhance the metabolic stability, lipophilicity, and overall efficacy of the final product. One of the most significant applications of this compound in the agrochemical sector is as a precursor for the synthesis of dinitroaniline herbicides. This class of herbicides acts as a potent inhibitor of microtubule formation in plants, thereby disrupting cell division and preventing the germination and growth of susceptible weeds.[1]
This document provides detailed application notes and experimental protocols for the synthesis of a representative dinitroaniline herbicide, N,N-diethyl-4-fluoro-5-methyl-2,6-dinitroaniline, starting from this compound.
Key Intermediate: 4-Fluoro-3-aminotoluene
The initial and crucial step in the synthetic pathway is the reduction of the nitro group of this compound to an amine, yielding 4-Fluoro-3-aminotoluene. This transformation is a common and fundamental step in the synthesis of many agrochemicals and pharmaceuticals. This resulting aniline is a more versatile intermediate for subsequent functionalization.
Synthesis of a Dinitroaniline Herbicide
The overall synthetic scheme involves a three-step process starting from this compound:
-
Reduction of the nitro group to form 4-Fluoro-3-aminotoluene.
-
Dinitration of the resulting aniline to introduce two additional nitro groups onto the aromatic ring.
-
N-alkylation of the dinitroaniline with diethylamine to yield the final herbicidal product.
This synthetic strategy is analogous to the commercial synthesis of other dinitroaniline herbicides like Trifluralin.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₆FNO₂ | 155.13 | Yellow to brown liquid | Not applicable |
| 4-Fluoro-3-aminotoluene | C₇H₈FN | 125.15 | Colorless to pale yellow liquid | Not applicable |
| 4-Fluoro-5-methyl-2,6-dinitroaniline | C₇H₆FN₃O₄ | 215.14 | Yellow solid | 135-137 |
| N,N-diethyl-4-fluoro-5-methyl-2,6-dinitroaniline | C₁₁H₁₄FN₃O₄ | 271.24 | Orange-yellow crystalline solid | 68-70 |
Table 2: Experimental Data for the Synthesis of N,N-diethyl-4-fluoro-5-methyl-2,6-dinitroaniline
| Step | Reaction | Reactants | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Reduction | This compound | Fe powder, NH₄Cl | Ethanol/Water | 4 | 90 | >98 (GC) |
| 2 | Dinitration | 4-Fluoro-3-aminotoluene | HNO₃, H₂SO₄ | Sulfuric acid | 3 | 75 | >97 (HPLC) |
| 3 | N-alkylation | 4-Fluoro-5-methyl-2,6-dinitroaniline, Diethylamine | K₂CO₃ | Acetonitrile | 6 | 85 | >99 (HPLC) |
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-aminotoluene (Reduction)
-
Materials: this compound (15.5 g, 0.1 mol), Iron powder (28 g, 0.5 mol), Ammonium chloride (2.7 g, 0.05 mol), Ethanol (150 mL), Water (50 mL).
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of iron powder and ammonium chloride in water is heated to 80°C.
-
A solution of this compound in ethanol is added dropwise to the stirred mixture over a period of 1 hour.
-
The reaction mixture is refluxed for an additional 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is hot filtered to remove the iron sludge.
-
The ethanol is removed from the filtrate under reduced pressure.
-
The aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford 4-Fluoro-3-aminotoluene as a pale yellow liquid.
-
-
Expected Yield: ~11.3 g (90%).
Step 2: Synthesis of 4-Fluoro-5-methyl-2,6-dinitroaniline (Dinitration)
-
Materials: 4-Fluoro-3-aminotoluene (12.5 g, 0.1 mol), Concentrated Sulfuric Acid (98%, 50 mL), Concentrated Nitric Acid (70%, 15 mL).
-
Procedure:
-
4-Fluoro-3-aminotoluene is slowly added to concentrated sulfuric acid in a three-necked flask cooled in an ice-salt bath, maintaining the temperature below 10°C.
-
A nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining the temperature between 0 and 5°C.
-
After the addition is complete, the mixture is stirred at 0-5°C for 2 hours and then allowed to warm to room temperature and stirred for another hour.
-
The reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting yellow precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried under vacuum.
-
-
Expected Yield: ~16.1 g (75%).
Step 3: Synthesis of N,N-diethyl-4-fluoro-5-methyl-2,6-dinitroaniline (N-alkylation)
-
Materials: 4-Fluoro-5-methyl-2,6-dinitroaniline (21.5 g, 0.1 mol), Diethylamine (11.0 g, 0.15 mol), Potassium carbonate (27.6 g, 0.2 mol), Acetonitrile (200 mL).
-
Procedure:
-
A mixture of 4-Fluoro-5-methyl-2,6-dinitroaniline, diethylamine, and potassium carbonate in acetonitrile is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained for 6 hours. The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to give the crude product.
-
The crude product is purified by recrystallization from ethanol to afford N,N-diethyl-4-fluoro-5-methyl-2,6-dinitroaniline as an orange-yellow crystalline solid.
-
-
Expected Yield: ~23.0 g (85%).
Visualizations
References
Application Notes and Protocols for the Reduction of the Nitro Group in 4-Fluoro-3-nitrotoluene
Introduction
The reduction of the nitro group in 4-Fluoro-3-nitrotoluene to yield 4-fluoro-3-aminotoluene is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products.[1] Achieving a high yield and chemoselective reduction of the nitro group without affecting the C-F bond is paramount. This document outlines and compares three common and effective experimental protocols for this reduction: Catalytic Hydrogenation, Iron in Acidic Medium, and Stannous Chloride Reduction.
Comparative Data of Reduction Protocols
The following table summarizes the typical reaction conditions and outcomes for the different methods used to reduce this compound.
| Parameter | Catalytic Hydrogenation (Pd/C, H₂) | Iron in Acidic Medium (Fe/AcOH) | Stannous Chloride (SnCl₂·2H₂O) |
| Catalyst/Reagent | 10% Palladium on Carbon | Iron powder | Stannous chloride dihydrate |
| Solvent | Methanol or Ethanol | Ethanol, Acetic Acid, Water | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature | Reflux (approx. 80-100 °C) | Reflux (approx. 70-80 °C) |
| Pressure | Atmospheric (H₂ balloon) or higher | Atmospheric | Atmospheric |
| Reaction Time | 2-6 hours | 2-4 hours | 1-3 hours |
| Typical Yield | >95% | 85-95% | 90-98% |
| Key Advantages | High yield, clean reaction, easy product isolation | Cost-effective, robust | Mild conditions, high chemoselectivity |
| Key Disadvantages | Cost of catalyst, potential for dehalogenation | Acidic waste, iron salt removal | Stoichiometric tin salts waste |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and often provides very clean product with high yields. The use of a hydrogen balloon makes it accessible in a standard laboratory setting without the need for high-pressure equipment.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (balloon)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask with a septum and purge the flask with hydrogen gas from a balloon by evacuating and refilling the flask three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-3-aminotoluene. Further purification can be achieved by recrystallization or column chromatography if necessary.
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially after use. Handle with care and do not allow the catalyst to dry. The filter cake should be kept wet and disposed of appropriately.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood.
Protocol 2: Reduction with Iron in Acidic Medium
This classical method, often referred to as the Béchamp reduction, is a cost-effective and robust procedure for the reduction of aromatic nitro compounds.[3][4]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, water, and glacial acetic acid (a common ratio is 2:1:1 v/v/v).
-
Add iron powder (3.0-5.0 eq) to the mixture in portions with stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Carefully neutralize the organic layer by washing with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-3-aminotoluene.
Protocol 3: Reduction with Stannous Chloride (SnCl₂·2H₂O)
The reduction of nitroarenes using stannous chloride is a mild and highly chemoselective method, particularly useful when other reducible functional groups are present.[5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl Acetate)
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and carefully add a 2 M sodium hydroxide solution to precipitate the tin salts as tin hydroxides. Adjust the pH to be basic (pH > 8).
-
Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-fluoro-3-aminotoluene.
Visualizations
Signaling Pathway of Nitro Group Reduction
Caption: General pathway for the reduction of a nitroarene to an aniline.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Logical Relationship of Reduction Methods
Caption: Overview of common methods for the reduction of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-fluoro-3-nitrotoluene. This versatile substrate is a valuable building block in medicinal chemistry and materials science, and the methodologies described herein offer robust pathways for its derivatization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate like this compound, the presence of a nitro group renders the aromatic ring electron-deficient, which can influence the reactivity of the C-F bond. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation in electron-deficient systems is feasible with appropriate palladium catalyst systems.[2] These notes cover several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. Please note that these values are illustrative and may require optimization for specific substrates and scales.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 90 | 18 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 90-98 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 70-85 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 20 | 75-90 |
Table 3: Sonogashira Coupling of this compound
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 70 | 12 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 80 | 10 | 70-80 |
Table 4: Stille Coupling of this compound
| Organostannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | LiCl | Toluene | 110 | 24 | 75-85 |
| Tributyl(vinyl)tin | Pd₂(dba)₃ / P(furyl)₃ | - | THF | 90 | 18 | 80-90 |
| (Thiophen-2-yl)trimethylstannane | PdCl₂(MeCN)₂ | CuI | NMP | 100 | 20 | 70-80 |
Mandatory Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-phenyl-3-nitrotoluene from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-(morpholino)-3-nitrotoluene from this compound and morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the vessel and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 4-(phenylethynyl)-3-nitrotoluene from this compound and phenylacetylene.[3]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and degassed triethylamine.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 4: Stille Coupling
This protocol describes the synthesis of 4-phenyl-3-nitrotoluene from this compound and tributyl(phenyl)tin.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)tin (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Lithium chloride (LiCl) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound and tributyl(phenyl)tin in anhydrous, degassed toluene.
-
Add Pd(PPh₃)₄ and LiCl.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Using 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel Active Pharmaceutical Ingredients (APIs), specifically focusing on the kinase inhibitor Dabrafenib, utilizing 4-Fluoro-3-nitrotoluene as a key starting material. The protocols herein describe a multi-step synthesis involving oxidation, esterification, and reduction, followed by subsequent steps to construct the final API. Furthermore, this document outlines the targeted signaling pathway and provides quantitative data for the key synthetic transformations.
Introduction
This compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique substitution pattern, featuring a fluorine atom and a nitro group on a toluene scaffold, allows for a range of chemical modifications, making it an attractive starting material for the development of complex molecules. The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates, while the nitro group can be readily converted to an amine, a key functional group in many APIs. This application note focuses on the synthetic route to Dabrafenib, a potent inhibitor of BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers.
Synthetic Pathway Overview
The synthesis of Dabrafenib from this compound is a multi-step process that begins with the oxidation of the methyl group to a carboxylic acid, followed by esterification. The nitro group is then reduced to an amine, yielding a key intermediate, Methyl 2-fluoro-3-aminobenzoate. This intermediate then undergoes a series of reactions to construct the final Dabrafenib molecule.
Caption: Synthetic workflow for Dabrafenib from this compound.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-3-nitrobenzoic acid
Principle: The methyl group of this compound is oxidized to a carboxylic acid using a strong oxidizing agent such as sodium dichromate.
Materials:
-
This compound
-
Isopropanol
-
Water
-
Sodium dichromate
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve this compound (50.0 g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).[1]
-
Add sodium dichromate (150.0 g, 0.57 mol) to the solution.[1]
-
Stir the reaction mixture at 25 °C for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Remove the isopropanol from the filtrate by distillation under reduced pressure.[1]
-
Add water to the residue, heat to dissolve, and then cool to 0 °C to induce crystallization.[1]
-
Collect the precipitated product by filtration, wash with cold water, and dry to yield 2-Fluoro-3-nitrobenzoic acid.
Step 2: Synthesis of Methyl 2-fluoro-3-nitrobenzoate
Principle: The carboxylic acid group of 2-Fluoro-3-nitrobenzoic acid is esterified using methanol in the presence of an acid catalyst.
Materials:
-
2-Fluoro-3-nitrobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-Fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol) in methanol (50 mL).[2]
-
Carefully add concentrated sulfuric acid (1.4 mL, 27.0 mmol) to the solution.[2]
-
Stir the reaction mixture at 50 °C for 16 hours.[2]
-
Remove the methanol under reduced pressure.[2]
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.[2]
-
Separate the organic layer and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Methyl 2-fluoro-3-nitrobenzoate.[2]
Step 3: Synthesis of Methyl 2-fluoro-3-aminobenzoate
Principle: The nitro group of Methyl 2-fluoro-3-nitrobenzoate is reduced to an amine using catalytic hydrogenation.
Materials:
-
Methyl 2-fluoro-3-nitrobenzoate
-
Tetrahydrofuran (THF)
-
Methanol
-
Palladium on charcoal (Pd/C, 10%)
-
Hydrogen gas
Procedure:
-
Add Methyl 2-fluoro-3-nitrobenzoate (100 g) to a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).[3]
-
Carefully add palladium on charcoal (10 g) to the mixture.[3]
-
Raise the temperature of the reaction mixture to 50-60 °C and stir under a hydrogen pressure of 3.0-10 kg for 3-24 hours.[3]
-
After the reaction is complete (monitored by TLC or HPLC), filter the reaction mass and wash the catalyst with tetrahydrofuran.[3]
-
Concentrate the obtained filtrate under vacuum to yield Methyl 3-amino-2-fluorobenzoate.[3]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield | Purity |
| 1 | This compound | 2-Fluoro-3-nitrobenzoic acid | Sodium dichromate, Isopropanol, Water | 96%[1] | >98% (by HPLC) |
| 2 | 2-Fluoro-3-nitrobenzoic acid | Methyl 2-fluoro-3-nitrobenzoate | Methanol, Sulfuric acid | 93%[2] | >97% (by HPLC) |
| 3 | Methyl 2-fluoro-3-nitrobenzoate | Methyl 2-fluoro-3-aminobenzoate | H₂, 10% Pd/C, THF, Methanol | 70 g from 100 g starting material | >98% (by HPLC) |
Signaling Pathway: MAPK/ERK Pathway and BRAF Inhibition
Dabrafenib is a targeted therapy that inhibits the BRAF protein, a key component of the MAPK/ERK signaling pathway. This pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus, controlling cell proliferation and survival.[4] In many cancers, a mutation in the BRAF gene leads to a constitutively active BRAF protein, which results in uncontrolled cell growth.[5]
Dabrafenib selectively binds to and inhibits the activity of the mutated BRAF protein, thereby blocking the downstream signaling cascade and inhibiting the proliferation of tumor cells that harbor this mutation.[5][6]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on mutated BRAF.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex APIs such as Dabrafenib. The provided protocols offer a clear and reproducible pathway for the synthesis of a key intermediate, Methyl 2-fluoro-3-aminobenzoate. Understanding the underlying signaling pathways of the synthesized APIs is crucial for rational drug design and development. The methodologies and data presented here are intended to support researchers and scientists in the development of novel therapeutics.
References
- 1. 2-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
Application Notes: 4-Fluoro-3-nitrotoluene as a Versatile Starting Material for the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and potential mechanisms of two distinct classes of anti-inflammatory agents derived from 4-fluoro-3-nitrotoluene: a substituted acetamide and a tetrapyrrolic porphyrin derivative. The inclusion of the fluorine atom in these structures can enhance metabolic stability and cell membrane penetration, making this compound a valuable scaffold in medicinal chemistry.[1]
Introduction
This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[2] Its utility in drug discovery is highlighted by its role as a precursor to compounds with significant biological activity. This document provides detailed protocols for the synthesis of two such compounds and explores their potential anti-inflammatory properties.
Synthesis of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide
This protocol outlines the two-step synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a compound belonging to a class of molecules known to possess anti-inflammatory properties.[3] The synthesis commences with the reduction of this compound to 4-fluoro-3-nitroaniline, followed by chloroacetylation.
Experimental Protocol: Synthesis of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide
Step 1: Synthesis of 4-Fluoro-3-nitroaniline from this compound
This procedure is adapted from a general method for the reduction of nitroarenes using iron powder.
-
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, create a suspension of this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add iron powder (3 equivalents) and ammonium chloride (1 equivalent) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings, and remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-fluoro-3-nitroaniline.
-
Step 2: Synthesis of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide [3]
-
Materials:
-
4-Fluoro-3-nitroaniline (from Step 1)
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Ice bath
-
-
Procedure:
-
In a flask, dissolve 4-fluoro-3-nitroaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.2 equivalents) to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
-
Perform an aqueous work-up by extracting the reaction mixture.
-
Purify the crude product by recrystallization to obtain 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.
-
Data Presentation
| Compound | Starting Material | Reagents | Yield | Purity | Reference |
| 4-Fluoro-3-nitroaniline | This compound | Fe, NH4Cl, Ethanol, Water | High | - | General |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 4-Fluoro-3-nitroaniline | Chloroacetyl chloride, Et3N, DCM | 80% | - | [3] |
Synthesis of 5,10,15,20-Tetra-(4-fluoro-3-nitrophenyl)-porphyrin (TpFNPP)
This protocol describes the synthesis of a fluorinated, nitrated tetraphenylporphyrin derivative, which has demonstrated significant anti-inflammatory activity.[4] The synthesis begins with the oxidation of this compound to the corresponding benzaldehyde, followed by a condensation reaction with pyrrole.
Experimental Protocol: Synthesis of 5,10,15,20-Tetra-(4-fluoro-3-nitrophenyl)-porphyrin (TpFNPP)
Step 1: Synthesis of 4-Fluoro-3-nitrobenzaldehyde from this compound
This procedure is based on the oxidation of nitrotoluenes using chromium trioxide.[5][6]
-
Materials:
-
This compound
-
Glacial acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium trioxide
-
Ice-salt bath
-
-
Procedure:
-
In a three-necked round-bottom flask, dissolve this compound (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution in an ice-salt bath and slowly add concentrated sulfuric acid.
-
Once the mixture is cooled to 5°C, add chromium trioxide (2.8 equivalents) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, pour the reaction mixture into crushed ice and stir to hydrolyze the excess acetic anhydride.
-
Filter the resulting crude intermediate (diacetate).
-
Hydrolyze the crude intermediate by refluxing with a mixture of water, ethanol, and sulfuric acid to yield 4-fluoro-3-nitrobenzaldehyde.
-
Purify the product by recrystallization.
-
Step 2: Synthesis of 5,10,15,20-Tetra-(4-fluoro-3-nitrophenyl)-porphyrin (TpFNPP) [4]
This is a general procedure for the synthesis of tetraphenylporphyrins.
-
Materials:
-
4-Fluoro-3-nitrobenzaldehyde (from Step 1)
-
Pyrrole
-
Propionic acid
-
-
Procedure:
-
In a round-bottom flask, add 4-fluoro-3-nitrobenzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) to propionic acid.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and then place it in a refrigerator overnight.
-
Collect the resulting purple crystals by filtration.
-
Wash the crystals with methanol and then with hot water.
-
Dry the purified 5,10,15,20-tetra-(4-fluoro-3-nitrophenyl)-porphyrin.
-
Data Presentation
| Compound | Starting Material | Reagents | Yield | Purity | Reference |
| 4-Fluoro-3-nitrobenzaldehyde | This compound | CrO3, Acetic acid, Acetic anhydride, H2SO4 | - | - | [5][6] |
| 5,10,15,20-Tetra-(4-fluoro-3-nitrophenyl)-porphyrin (TpFNPP) | 4-Fluoro-3-nitrobenzaldehyde | Pyrrole, Propionic acid | - | - | [4] |
Anti-inflammatory Activity and Mechanism of Action
Acetamide Derivatives
Acetamide derivatives have been reported to exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[7] Specifically, compounds like N-(2-hydroxy phenyl) acetamide have been shown to reduce the serum levels of IL-1β and TNF-α in animal models of arthritis.[7] This suggests that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide may exert its anti-inflammatory effects through a similar mechanism, involving the downregulation of key inflammatory mediators.
Porphyrin Derivatives
Porphyrin-based compounds have emerged as a novel class of anti-inflammatory agents.[3] Their mechanism of action can be multifaceted. Some porphyrin derivatives directly inhibit Fyn, a non-receptor Src-family tyrosine kinase, which in turn downregulates T-cell receptor signaling and leads to a reduction in the production of the pro-inflammatory cytokine TNF-α.[8] Additionally, certain porphyrins have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by interfering with the expression of its components.[9] The anti-inflammatory effects of TpFNPP, including the increased production of the anti-inflammatory cytokine IL-10 and decreased production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6, suggest its potential to modulate these key inflammatory pathways.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Porphyrins as new endogenous anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Porphyrin derivatives inhibit tumor necrosis factor α-induced gene expression and reduce the expression and increase the cross-linked forms of cellular components of the nuclear factor κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 4-Fluorotoluene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the nitration of 4-fluorotoluene, focusing on maximizing the yield of desired ring-nitrated products while minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor ring-nitrated products during the nitration of 4-fluorotoluene?
A1: In the electrophilic nitration of 4-fluorotoluene, the substitution pattern is directed by two groups: the fluorine atom (-F) at position 1 and the methyl group (-CH3) at position 4. Both the fluorine and the methyl group are ortho-, para-directing activators.[1] Since the para positions for both groups are already occupied by each other, the nitration will be directed to the ortho positions of each substituent.
-
Positions ortho to Fluorine: C2 and C6
-
Positions ortho to Methyl: C3 and C5
Therefore, the two expected ring-nitrated products are 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene . The precise ratio between these isomers depends heavily on the reaction conditions, as the directing effects of the two groups are competitive.
Q2: Besides isomeric products, what are the most common side products and why do they form?
A2: Several side products can form under various conditions:
-
Side-Chain Nitration: Under certain conditions, particularly with solid acid catalysts, nitration can occur on the methyl group rather than the aromatic ring.[2][3] This results in the formation of 4-fluoro-α-nitrotoluene .[2][3]
-
Oxidation Products: The methyl group can be oxidized by nitric acid, especially under harsh conditions (e.g., high temperatures). This leads to impurities such as 4-fluorobenzaldehyde and 4-fluorobenzoic acid .[3]
-
Dinitrated Products: If the reaction temperature is too high or an excess of the nitrating agent is used, a second nitro group can be added to the ring, leading to dinitrotoluene derivatives.[4]
Q3: How can the formation of dinitrated products be minimized?
A3: The formation of dinitrated products is typically a result of overly aggressive reaction conditions. To minimize this, you should:
-
Maintain Low Temperatures: The nitration of toluene is highly exothermic.[4] It is critical to maintain a low reaction temperature, typically between -10°C and 5°C, by using an ice-salt or ice-water bath and adding the nitrating agent slowly.[5]
-
Control Stoichiometry: Use a molar ratio of nitric acid to 4-fluorotoluene that is close to 1:1. A significant excess of nitric acid will increase the likelihood of dinitration.[6]
Q4: How can side-chain nitration and oxidation of the methyl group be suppressed?
A4: Suppressing these side reactions involves careful control of the reaction environment:
-
Avoid Certain Catalysts: Studies have shown that some solid acid catalysts promote side-chain nitration over ring nitration for 4-fluorotoluene.[3][7] The conventional mixed-acid system (H₂SO₄/HNO₃) is generally preferred for ring nitration.
-
Use Milder Conditions: Lowering the reaction temperature and reducing the reaction time can help minimize the oxidation of the methyl group.[6]
Q5: What is a reliable starting point for reaction conditions for the nitration of 4-fluorotoluene?
A5: A standard approach involves using a mixed acid nitrating agent. A reliable starting protocol would be:
-
Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[4] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[8][9]
-
Temperature: Maintain the internal reaction temperature below 5°C during the addition of the nitrating agent.[5]
-
Procedure: Dissolve the 4-fluorotoluene in a suitable solvent (or use it neat) and cool it in an ice-salt bath. Add the pre-cooled nitrating acid dropwise with vigorous stirring, ensuring the temperature does not rise significantly.[5] After the addition is complete, allow the reaction to stir at a low temperature or gradually warm to room temperature.
Q6: How can the different isomers be separated after the reaction is complete?
A6: The separation of nitrotoluene isomers is typically achieved through a combination of fractional distillation under vacuum and crystallization.[6][10]
-
Fractional Distillation: This technique separates compounds based on their boiling points. The different boiling points of 4-fluoro-2-nitrotoluene and this compound should allow for their separation, although it may require a column with high theoretical plates.[10]
-
Crystallization: The isomers may have different solubilities and melting points, allowing for separation by fractional crystallization from a suitable solvent, often at low temperatures.[6][10] For example, para-nitrotoluene is often separated from ortho-nitrotoluene by freezing it out of the mixture.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Percentage of Dinitrated Products | Reaction temperature was too high. Excess nitrating agent was used. | Maintain internal temperature below 5°C during addition using an ice-salt bath.[5] Use a nitric acid to substrate molar ratio close to 1:1.[6] |
| Significant Side-Chain Nitration or Oxidation | Reaction conditions are too harsh (high temperature). Use of an inappropriate catalyst system (e.g., certain solid acids).[3] | Lower the reaction temperature and consider a shorter reaction time. Use the standard H₂SO₄/HNO₃ mixed acid system. Avoid solid acid catalysts that are known to favor this pathway.[3] |
| Low Overall Yield / Incomplete Reaction | Reaction time is too short. Insufficient mixing. Temperature is too low for the reaction to proceed at a reasonable rate. | After the initial exothermic addition, allow the mixture to stir for a longer period (e.g., 2-3 hours) as it slowly warms to room temperature.[5] Ensure vigorous and efficient stirring throughout the reaction. Experiment with slightly raising the temperature (e.g., to 10-20°C) after the addition is complete, while monitoring for side product formation. |
| Difficult Isomer Separation | Isomers have very similar physical properties (boiling points, solubilities). | Utilize high-efficiency fractional vacuum distillation.[10] Experiment with various solvents and temperatures for fractional crystallization. Consider chromatographic separation methods for analytical or small-scale preparations.[11] |
Quantitative Data on Fluorotoluene Nitration
The following table summarizes data from a study on the nitration of fluorotoluene isomers using solid acid catalysts and 70% nitric acid. It is important to note that for 4-fluorotoluene, these conditions led primarily to side-chain nitration, not the desired ring nitration. This data is presented to highlight how catalyst choice can dramatically alter product distribution.
| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Product(s) & Selectivity (%) |
| 2-Fluorotoluene | MoO₃/SiO₂ | 90 | 55.2 | 2-Fluoro-5-nitrotoluene (88.9%) |
| 3-Fluorotoluene | H-beta | 60 | 79.2 | 3-Fluoro-6-nitrotoluene (67%) 3-Fluoro-4-nitrotoluene (29.5%) |
| 4-Fluorotoluene | H-beta | 60 | 53.0 | 4-Fluoro-α-nitrotoluene (59%) (Side-chain nitration product) |
Data sourced from Green Chemistry, 2003, 5, 720-723.[3]
Detailed Experimental Protocol (Starting Point)
Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
1. Preparation of the Nitrating Acid:
-
In a flask placed in an ice-water bath, add 10.6 mL (153 mmol) of concentrated nitric acid.
-
Slowly and with constant stirring, add 12.5 mL (228 mmol) of concentrated sulfuric acid.[5]
-
Cool this mixture to approximately -5°C in an ice-salt bath before use.[5]
2. Reaction Setup:
-
Set up a three-neck flask equipped with a magnetic stirrer, an internal thermometer, and a dropping funnel with a pressure-equalizing arm.
-
Charge the flask with 11.0 g (100 mmol) of 4-fluorotoluene.
-
Cool the flask containing the 4-fluorotoluene to -10°C using an ice-salt bath.[5]
3. Nitration Reaction:
-
Carefully transfer the cold nitrating acid to the dropping funnel.
-
Add the nitrating acid dropwise to the stirred 4-fluorotoluene over approximately 1.5 hours.[5]
-
Critically, maintain the internal reaction temperature below 5°C throughout the addition.[5]
-
After the addition is complete, remove the ice-salt bath and allow the mixture to slowly warm to room temperature while stirring for an additional 2-3 hours.[5]
4. Workup and Isolation:
-
Pour the reaction mixture slowly and carefully onto 250 g of crushed ice in a beaker with stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with water (50 mL), a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[5]
5. Purification and Analysis:
-
The resulting crude oil contains a mixture of isomers and potential side products.
-
Analyze the product ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Purify the isomers via fractional vacuum distillation followed by recrystallization if applicable.[6][10]
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the nitration of 4-fluorotoluene.
Caption: Workflow for the systematic optimization of 4-fluorotoluene nitration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cerritos.edu [cerritos.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 8. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of 4-Fluoro-3-nitrotoluene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-fluoro-3-nitrotoluene by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Problem: No Crystals Form Upon Cooling
-
Question: I have dissolved my crude this compound in the hot solvent mixture and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a common issue that can be caused by several factors:
-
Too Much Solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[1][2] To address this, reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.[1] You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[2]
-
Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
-
Insufficient Cooling: Ensure the solution has been cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can promote crystallization.
-
Problem: The Compound "Oils Out" Instead of Forming Crystals
-
Question: Upon cooling, my product separated as an oily layer instead of solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] This can be due to a high concentration of impurities or if the solution is cooled too rapidly. To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process. This gives the molecules more time to align into a crystal lattice.
-
Problem: The Recrystallized Product Has a Low Yield
-
Question: After filtration, the amount of purified this compound is very low. What could have gone wrong?
Answer: A low recovery can result from several factors:
-
Using Too Much Solvent: As with the failure to form crystals, using an excess of solvent will result in a significant portion of your product remaining in the mother liquor.[2]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out with the impurities and be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can leave a substantial amount of the product dissolved.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
-
Problem: The Product Is Still Impure After Recrystallization
-
Question: I have recrystallized my this compound, but it is still colored or shows impurities in analysis. What should I do?
Answer:
-
Rapid Crystallization: If the solution was cooled too quickly, impurities can become trapped in the rapidly forming crystals.[2] A slower cooling rate is crucial for high purity.
-
Inappropriate Solvent: The chosen solvent may not be ideal for separating the specific impurities present. If impurities have similar solubility profiles to the product, a different solvent system might be necessary.
-
Colored Impurities: If the product has a persistent color, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Be sure to filter the hot solution to remove the charcoal.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on procedures for closely related isomers, a mixed solvent system of methanol and water or ethanol and water is highly effective.[3][4] The compound is typically dissolved in a minimal amount of the hot alcohol, and then water is added dropwise as an anti-solvent until the solution becomes slightly cloudy, indicating saturation. Reheating to achieve a clear solution followed by slow cooling then allows for crystallization.
Q2: What are the common impurities in crude this compound?
A2: The synthesis of nitrotoluenes often results in a mixture of isomers.[5][6] Therefore, common impurities in crude this compound are likely other isomers such as 2-fluoro-5-nitrotoluene and dinitrotoluene byproducts.[5] Recrystallization is an effective method for separating these isomeric impurities.
Q3: What is the expected yield and purity after recrystallization?
A3: A successful recrystallization can yield a product with a purity of over 98%. The yield is dependent on the initial purity of the crude material and the careful execution of the procedure to minimize loss. Yields for recrystallization of related fluoronitrotoluene isomers have been reported to be as high as 88-90%.[4]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. Key precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Quantitative Data
| Property | Value |
| Chemical Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Appearance | White to yellow crystalline solid |
| Melting Point | Information not readily available |
| Boiling Point | Information not readily available |
| Solubility | Soluble in alcohols like methanol and ethanol; sparingly soluble in water. Specific quantitative solubility data is not widely published. |
Experimental Protocol: Recrystallization from a Mixed Solvent System (Methanol-Water)
This protocol is adapted from established procedures for the recrystallization of closely related fluoronitrotoluene isomers.[3][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the primary solvent (methanol). Add the minimum amount of hot methanol to the Erlenmeyer flask to completely dissolve the crude solid with gentle swirling or stirring.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.
-
Addition of Anti-solvent: Heat the anti-solvent (water) in a separate beaker. While the methanol solution of your compound is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating it is saturated.
-
Re-dissolution: If cloudiness persists, add a few more drops of hot methanol until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [guidechem.com]
- 4. Crystalline 2-fluoro-3-nitrotoluene and process for the preparation thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Nitrotoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Fluoro-3-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method for synthesizing this compound is through the electrophilic nitration of 4-fluorotoluene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Q2: What are the expected byproducts in the synthesis of this compound?
A2: The primary byproducts are positional isomers formed during the nitration of 4-fluorotoluene. The main byproduct is typically 4-fluoro-2-nitrotoluene . Other potential byproducts include small amounts of other isomers and products of over-nitration, such as 4-fluoro-2,6-dinitrotoluene , especially if the reaction conditions are not carefully controlled. In some cases, side-chain nitration can lead to the formation of 4-fluoro-α-nitrotoluene [1].
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, it is crucial to control the reaction temperature, typically keeping it low (e.g., 0-10 °C), and to control the rate of addition of the nitrating agent. Using a precise stoichiometry of reagents can also help to avoid over-nitration.
Q4: What analytical techniques are suitable for identifying and quantifying the main product and its byproducts?
A4: Several analytical techniques can be employed:
-
Gas Chromatography (GC): Excellent for separating and quantifying volatile isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to identify the different isomers based on their distinct chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Can be used in conjunction with GC (GC-MS) to identify the molecular weight of the products and their fragmentation patterns, aiding in isomer differentiation[2].
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the separation and quantification of the isomeric mixture.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though the latter may increase byproduct formation. |
| Suboptimal reaction temperature | Ensure the temperature is maintained within the optimal range (typically 0-10 °C) during the addition of the nitrating agent to prevent decomposition of the product or starting material. |
| Insufficient nitrating agent | Ensure the correct stoichiometry of nitric acid and sulfuric acid is used. |
| Loss of product during workup | Be careful during the extraction and washing steps to avoid loss of the organic layer. Ensure the pH is properly neutralized before extraction. |
Problem 2: High percentage of the 4-fluoro-2-nitrotoluene byproduct.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high | Higher temperatures can favor the formation of the thermodynamically controlled product, which may be the undesired isomer. Maintain a low and consistent temperature throughout the reaction. |
| Inefficient mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture, which can improve selectivity. |
| Nature of the nitrating agent | The choice of nitrating agent can influence isomer distribution. While mixed acid is common, other nitrating systems could be explored for higher selectivity, though this may require significant process development. |
Problem 3: Presence of dinitrated byproducts.
| Possible Cause | Suggested Solution |
| Excess of nitrating agent | Use a stoichiometric amount or only a slight excess of the nitrating agent. |
| Reaction temperature is too high | High temperatures promote further nitration. Strict temperature control is essential. |
| Prolonged reaction time | Once the starting material is consumed (as monitored by TLC or GC), quench the reaction to prevent over-nitration. |
Data Presentation
The nitration of 4-fluorotoluene yields a mixture of isomers. While the exact distribution can vary with reaction conditions, the following table provides a representative distribution based on the directing effects of the fluoro and methyl substituents.
| Compound | Structure | Typical Isomer Distribution (%) | Boiling Point (°C) |
| This compound | 60-70 | ~238 | |
| 4-Fluoro-2-nitrotoluene | 30-40 | 225-227[3] | |
| Other isomers/dinitro compounds | < 5 | - |
Note: The isomer distribution is an approximation and can be influenced by the specific reaction conditions.
Experimental Protocols
Synthesis of this compound via Nitration of 4-Fluorotoluene
Materials:
-
4-Fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 4-fluorotoluene to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath.
-
Add the nitrating mixture dropwise to the 4-fluorotoluene/sulfuric acid mixture from the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. If the product solidifies, it may be necessary to extract with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture.
-
The crude product can be purified by fractional distillation under reduced pressure or by recrystallization to separate the isomers.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound, highlighting the formation of byproducts.
References
troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene
Topic: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrotoluene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the nucleophilic aromatic substitution (SNAr) of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the SNAr reaction of this compound consistently low?
Low yields can stem from several factors. The most common issues include suboptimal reaction conditions, insufficient nucleophile reactivity, presence of contaminants (especially water), or degradation of starting materials or products. A systematic approach to troubleshooting is recommended, starting with the reaction setup and conditions.
Q2: What is the role of the base in this reaction, and how do I choose the right one?
A base is often crucial in SNAr reactions. Its primary roles are:
-
Deprotonation: To deprotonate neutral nucleophiles like amines or alcohols, thereby increasing their nucleophilicity.
-
Scavenging: To neutralize the hydrogen fluoride (HF) generated during the reaction, which can otherwise protonate the nucleophile or catalyze side reactions.
Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) for alcohols.[1][2] The choice depends on the nucleophile's pKa and the reaction solvent. For amine nucleophiles, an excess of the amine itself can sometimes serve as the base.
Q3: How does the choice of solvent affect the reaction yield?
The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, acetonitrile, and THF are generally preferred.[3] These solvents can effectively solvate the cation of the base and the intermediate complex without hydrogen bonding to the nucleophile, which would decrease its reactivity. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and polar aprotic solvents facilitate this by stabilizing the charged Meisenheimer intermediate.[4][5]
Q4: I am not seeing any product formation by TLC analysis. What are the likely causes?
A complete lack of product formation usually points to one of the following:
-
Insufficient Temperature: The activation energy for the reaction has not been overcome. Try increasing the temperature incrementally.
-
Inactive Nucleophile: The nucleophile may be too weak, or it may not have been properly activated (e.g., deprotonated by a base).
-
Incorrect Solvent: A non-polar or protic solvent may be inhibiting the reaction.
-
Degraded Reagents: Ensure the this compound and the nucleophile have not degraded during storage.
Q5: I am observing multiple spots on my TLC, including a major byproduct. What could it be?
The most common byproduct in this reaction, especially if conditions are not strictly anhydrous, is 4-hydroxy-3-nitrotoluene. This results from water acting as a competing nucleophile. Other possibilities include byproducts from side reactions of a complex nucleophile or degradation products if the reaction temperature is too high.
Q6: Can the nitro group interfere with the reaction?
The nitro group is essential for this reaction to proceed efficiently. It is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[6] However, under certain conditions (e.g., presence of reducing agents), the nitro group itself can be reduced, which would deactivate the ring and halt the desired SNAr reaction.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient Temperature: The reaction is too slow at the current temperature. | Gradually increase the reaction temperature in 10-20°C increments. |
| 2. Weak Nucleophile/Base: The nucleophile is not reactive enough, or the base is too weak to deprotonate it. | Use a stronger base (e.g., switch from K₂CO₃ to NaH for an alcohol nucleophile). Ensure at least stoichiometric amounts of base are used. | |
| 3. Improper Solvent: The solvent is not effectively stabilizing the charged intermediate. | Switch to a more polar aprotic solvent like DMF or DMSO.[2] Ensure the solvent is anhydrous. | |
| 4. Poor Solubility: Reagents are not fully dissolved, leading to a slow heterogeneous reaction. | Choose a solvent in which all reactants are soluble at the reaction temperature. | |
| Multiple Products / Byproducts | 1. Presence of Water: Water competes as a nucleophile, forming 4-hydroxy-3-nitrotoluene. | Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Side Reactions of Nucleophile: The nucleophile may be reacting with itself or the solvent. | Review the stability of the nucleophile under the reaction conditions. Consider protecting reactive functional groups on the nucleophile. | |
| 3. Nitro Group Reduction: Unintended reduction of the NO₂ group deactivates the substrate. | Ensure no reducing agents are present. Check the purity of all reagents and solvents. | |
| Starting Material Decomposition | 1. Temperature Too High: The substrate or nucleophile is degrading at the reaction temperature. | Run the reaction at the lowest effective temperature. Monitor the reaction mixture by TLC for the appearance of decomposition spots. |
| 2. Unstable Reagents: One of the reagents is not stable under basic or thermal conditions. | Check the stability of your specific nucleophile. If necessary, generate the active nucleophile in situ at a lower temperature before adding the substrate. |
Data Presentation
The following table summarizes typical conditions for SNAr reactions on activated fluoro-nitro-aromatic systems, providing a baseline for optimization.
Table 1: Typical Reaction Conditions for SNAr of Activated Fluoro-Aromatics
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Secondary Amine (e.g., Piperidine) | K₂CO₃ (2 eq.) | DMF | 80 | 12 | > 90[1] |
| Primary Amine (e.g., Benzylamine) | Et₃N (2 eq.) | DMSO | 100 | 8 | 85 - 95[2] |
| Phenol | K₂CO₃ (2 eq.) | Acetonitrile | Reflux | 16 | ~ 88[1] |
| Thiophenol | NaH (1.2 eq.) | DMF | 25 | 8 | > 95[1] |
| Alcohol (e.g., Methanol) | NaH or t-BuOK (1.2 eq.) | THF/DMF | 60 - 80 | 12-24 | 70 - 90[2] |
Note: Yields are illustrative and highly dependent on the specific substrate and nucleophile.
Mandatory Visualizations
Reaction Mechanism and Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
improving the yield of 4-fluoro-3-aminoaniline from 4-Fluoro-3-nitrotoluene reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-fluoro-3-aminoaniline from the reduction of 4-fluoro-3-nitrotoluene.
Troubleshooting Guide
Low yields or impure products during the reduction of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A flowchart to diagnose and resolve common issues encountered during the synthesis of 4-fluoro-3-aminoaniline.
Frequently Asked Questions (FAQs)
Reaction and Optimization
Q1: What are the most common methods for reducing this compound?
A1: The two most prevalent and effective methods are catalytic hydrogenation and metal-acid reduction. Catalytic hydrogenation often employs catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. The metal-acid reduction typically uses iron powder in the presence of an acid like acetic acid or hydrochloric acid.[1]
Q2: My reaction is incomplete, even after a long reaction time. What can I do?
A2: An incomplete reaction can be due to several factors:
-
Catalyst Deactivation (Catalytic Hydrogenation): The catalyst may have lost its activity. Ensure you are using a fresh, high-quality catalyst. In some cases, catalyst poisoning by impurities in the starting material or solvent can occur.
-
Insufficient Reducing Agent (Iron/Acid Reduction): Ensure you are using a sufficient molar excess of the iron powder and acid. The surface of the iron can become passivated, so vigorous stirring is crucial.[2]
-
Low Hydrogen Pressure (Catalytic Hydrogenation): The hydrogen pressure may be too low for the reaction to proceed to completion. Check for leaks in your hydrogenation apparatus and consider increasing the pressure within safe limits.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reducing agent. Consider using a co-solvent to improve solubility.
Q3: I am observing the formation of byproducts. What are the likely side reactions?
A3: Side reactions can lower your yield and complicate purification. Common byproducts can include:
-
Hydrodefluorination: Loss of the fluorine atom from the aromatic ring can occur, especially at higher temperatures or with certain catalysts.
-
Azoxy, Azo, and Hydrazo Compounds: These can form from the incomplete reduction of the nitro group, particularly if the reaction conditions are not optimal.
-
Polymerization/Tar Formation: Under harsh acidic conditions or at high temperatures, polymerization of the starting material or product can lead to the formation of intractable tars.
Q4: How can I minimize the formation of side products?
A4: To minimize side products:
-
Optimize Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reduction.
-
Choose the Right Catalyst/Reagent: For catalytic hydrogenation, a more selective catalyst may be required. In metal-acid reductions, using a milder acid like acetic acid instead of hydrochloric acid can sometimes reduce side reactions.
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Inert Atmosphere: For catalytic hydrogenations, ensure the reaction vessel is properly purged of air to prevent oxidation of the product and deactivation of the catalyst.
Purification
Q5: What is the best way to purify the final product, 4-fluoro-3-aminoaniline?
A5: Purification can typically be achieved through the following steps:
-
Workup: After the reaction, if using a metal-acid reduction, the excess metal is filtered off. The reaction mixture is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH that allows for the extraction of the free amine into an organic solvent.
-
Extraction: The product can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate or dichloromethane.
-
Crystallization: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.
-
Column Chromatography: If significant impurities remain after crystallization, silica gel column chromatography can be employed for further purification.
Q6: My product seems to be lost during the workup and extraction. What should I check?
A6: Product loss during workup is often related to the pH of the aqueous phase. 4-fluoro-3-aminoaniline is a base and will be protonated and soluble in acidic water. Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 8) before extraction to ensure the product is in its free amine form and will partition into the organic layer. Performing multiple extractions with smaller volumes of solvent is also more efficient than a single extraction with a large volume.
Data Presentation
Table 1: Comparison of Common Reduction Methods for this compound
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron/Acetic Acid Reduction |
| Typical Yield | 85-95% | 75-90% |
| Reaction Time | 2-8 hours | 4-12 hours |
| Temperature | 25-60 °C | 60-100 °C |
| Pressure | 1-10 atm H₂ | Atmospheric |
| Advantages | High yield, clean reaction, easy product isolation. | Inexpensive reagents, no specialized pressure equipment needed. |
| Disadvantages | Requires specialized hydrogenation equipment, potential for catalyst deactivation, safety concerns with hydrogen gas. | Longer reaction times, can generate significant iron sludge, workup can be cumbersome. |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Diagram: Catalytic Hydrogenation Workflow
Caption: Step-by-step workflow for the catalytic hydrogenation of this compound.
Methodology:
-
Reactor Setup: To a pressure reactor equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add 10% Palladium on carbon (5 mol %) and a suitable solvent (e.g., ethanol or ethyl acetate).
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Inerting and Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen (typically 3-5 atm) and heat to the desired temperature (e.g., 40-50 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 4-fluoro-3-aminoaniline by recrystallization or column chromatography.
Protocol 2: Reduction using Iron Powder and Acetic Acid
Diagram: Iron/Acid Reduction Workflow
Caption: Step-by-step workflow for the iron/acetic acid reduction of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), iron powder (3-5 eq), and a solvent such as ethanol or a mixture of ethanol and water.
-
Acid Addition: Heat the mixture to reflux and then add glacial acetic acid (a catalytic amount to several equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and filter off the iron salts, washing the filter cake with the reaction solvent.
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Neutralization and Extraction: Combine the filtrate and washes, and carefully neutralize with an aqueous base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
preventing resin formation during the synthesis of 4-Fluoro-3-nitrotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-nitrotoluene. Our aim is to help you prevent the formation of resinous byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aromatic organic compound with the chemical formula C₇H₆FNO₂. It is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a nitro group on the toluene ring makes it a versatile building block for creating more complex molecules.[1][2]
Q2: What is the most common method for synthesizing this compound?
The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 4-fluorotoluene. This is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[2]
Q3: What are the main challenges encountered during the synthesis of this compound?
A primary challenge is the formation of unwanted resinous or tar-like byproducts. These impurities can complicate the purification process and significantly reduce the yield of the desired product. Other potential issues include the formation of isomeric impurities and side-chain nitration.
Troubleshooting Guide: Preventing Resin Formation
Resin formation is a common problem in the nitration of aromatic compounds. This guide provides a systematic approach to troubleshoot and prevent this issue during the synthesis of this compound.
Issue 1: Observation of a dark, viscous, or solid resinous byproduct in the reaction mixture.
This is the most direct indication of undesirable side reactions occurring alongside the desired nitration.
Root Cause Analysis and Solutions:
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Presence of Water: Water in the reaction mixture is a primary contributor to resin formation. It can dilute the nitrating agent and promote oxidative side reactions. A patent for the nitration of a similar compound, p-fluoroaniline, explicitly states that anhydrous conditions are crucial to prevent the formation of "resinous" material.
-
Preventative Measures:
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Use high-purity, anhydrous grades of nitric acid and sulfuric acid.
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Ensure all glassware is thoroughly dried before use.
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Conduct the reaction under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen).
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-
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Elevated Reaction Temperature: The nitration of activated aromatic rings like 4-fluorotoluene is an exothermic reaction. If the temperature is not carefully controlled, it can lead to over-nitration, oxidation, and polymerization reactions, all of which contribute to resin formation.
-
Preventative Measures:
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Maintain a low reaction temperature, typically between 0°C and 10°C, especially during the addition of the nitrating agent.[3]
-
Use an ice bath or a cryostat for efficient cooling.
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Add the nitrating agent slowly and dropwise to the solution of 4-fluorotoluene to allow for effective heat dissipation.
-
-
-
Incorrect Acid Concentration or Ratio: The concentration and ratio of nitric acid to sulfuric acid are critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile. An inappropriate concentration can lead to a lower reaction rate and a higher propensity for side reactions.
-
Preventative Measures:
-
Use a well-established ratio of concentrated sulfuric acid to concentrated nitric acid. A common starting point is a 1:1 to 2:1 (v/v) ratio of H₂SO₄ to HNO₃.
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Ensure the sulfuric acid is of high concentration (e.g., 98%) to act as both a catalyst and a dehydrating agent.
-
-
Issue 2: Low yield of this compound despite minimal visible resin.
Even without significant visible resin, suboptimal reaction conditions can lead to the formation of soluble byproducts that reduce the overall yield of the desired product.
Root Cause Analysis and Solutions:
-
Side-Chain Nitration: Although less common than ring nitration, nitration of the methyl group (side-chain) can occur, leading to the formation of 4-fluoro-3-nitrobenzyl alcohol or its derivatives.
-
Preventative Measures:
-
Strict temperature control is crucial, as higher temperatures can favor side-chain reactions.
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The choice of nitrating agent can also influence the outcome. The use of mixed acid (H₂SO₄/HNO₃) generally favors ring nitration.
-
-
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Formation of Isomeric Byproducts: While the fluorine and methyl groups direct the nitration primarily to the 3-position, small amounts of other isomers may form, complicating purification and reducing the isolated yield of the desired product.
-
Preventative Measures:
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Optimize the reaction temperature and time to maximize the regioselectivity for the 3-position.
-
Careful purification of the crude product by techniques such as fractional distillation or chromatography may be necessary to isolate the pure this compound.
-
-
Experimental Protocols
Recommended Protocol for the Synthesis of this compound with Minimal Resin Formation
This protocol is adapted from established procedures for the nitration of substituted toluenes and incorporates best practices to minimize resin formation.
Materials:
-
4-Fluorotoluene
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Concentrated Nitric Acid (≥90%, anhydrous)
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Concentrated Sulfuric Acid (98%, anhydrous)
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Ice
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Deionized Water
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Sodium Bicarbonate solution (5% w/v)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a pre-determined volume of concentrated nitric acid to a cooled (0-5°C) and stirred volume of concentrated sulfuric acid. A typical ratio is 1:1 (v/v). Allow the mixture to cool to 0°C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, place the 4-fluorotoluene. Cool the flask in an ice-salt bath to between 0°C and 5°C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 4-fluorotoluene solution. Maintain the internal reaction temperature below 10°C throughout the addition.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up:
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Separate the organic layer from the aqueous layer.
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Wash the organic layer sequentially with cold deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of resinous byproducts. The data is based on general principles of aromatic nitration and published data for similar reactions.
| Parameter | Condition | Expected Yield of this compound | Likelihood of Resin Formation |
| Temperature | 0-5°C | High | Low |
| 10-20°C | Moderate to High | Moderate | |
| > 20°C | Low to Moderate | High | |
| Nitric Acid | Anhydrous (≥90%) | High | Low |
| Concentration | Concentrated (~70%) | Moderate | Moderate |
| Dilute (<60%) | Low | High | |
| Reaction Time | Optimal (TLC/GC monitored) | High | Low |
| Too Short | Low (incomplete reaction) | Low | |
| Too Long | Decreased (byproduct formation) | Moderate to High |
Visualizations
Signaling Pathway of Resin Formation
Caption: Factors leading to resin formation during nitration.
Experimental Workflow for Minimizing Resin Formation
Caption: Recommended workflow for clean synthesis.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Scale-Up of 4-Fluoro-3-nitrotoluene Production
Welcome to the technical support center for the production of 4-Fluoro-3-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical and agrochemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the nitration of 4-fluorotoluene to produce this compound?
A1: The primary challenges during scale-up include:
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Controlling Regioselectivity: The nitration of 4-fluorotoluene can yield multiple isomers, with the desired 3-nitro isomer often accompanied by other unwanted isomers.
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Preventing Side Reactions: Side-chain nitration to form 4-fluoro-α-nitrotoluene is a notable side reaction.[1][2] Additionally, over-nitration and oxidation byproducts can occur, especially with traditional mixed-acid nitration systems.[2]
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Managing Reaction Exothermicity: Nitration is a highly exothermic process. Inadequate heat removal on a larger scale can lead to a thermal runaway, posing significant safety risks.[3][4]
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Ensuring Efficient Mixing: As the reactor volume increases, achieving homogenous mixing of the reactants becomes more difficult, which can lead to localized "hot spots" and an increase in side product formation.[5]
-
Product Purification: Separating the desired this compound from unreacted starting material and isomeric byproducts can be complex at a larger scale.
Q2: What are the main safety precautions to consider during the scale-up of this nitration process?
A2: Safety is paramount. Key precautions include:
-
Thermal Hazard Assessment: Conduct a thorough thermal risk assessment to understand the reaction's heat flow and potential for thermal runaway.[6]
-
Robust Cooling Systems: Ensure the reactor is equipped with a cooling system capable of handling the heat generated during the reaction, with built-in redundancy.
-
Controlled Addition of Reagents: The nitrating agent should be added slowly and in a controlled manner to manage the rate of heat generation.
-
Emergency Preparedness: Have a well-defined emergency response plan that includes procedures for quenching the reaction and handling spills or accidental releases.
-
Personal Protective Equipment (PPE): All personnel should use appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats.
Q3: Is continuous flow chemistry a viable option for scaling up this compound production?
A3: Yes, continuous flow chemistry is a highly recommended approach for scaling up nitration reactions.[7][8] Its advantages over traditional batch processing include:
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Enhanced Safety: The small reaction volume within the reactor at any given time significantly reduces the risk of a thermal runaway.[8]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for more efficient heat removal and mixing.[5]
-
Improved Consistency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and often higher yields.[7]
-
Scalability: Scaling up production can be achieved by running the continuous system for longer durations or by "numbering-up" (running multiple reactors in parallel).
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My yield of the desired product is significantly lower than expected after scaling up. What are the potential causes and solutions?
A: Low yield can be attributed to several factors. Refer to the troubleshooting logic below.
Caption: Troubleshooting logic for low product yield.
Issue 2: High Levels of Impurities, Particularly Isomeric Byproducts
Q: I am observing a high percentage of unwanted isomers in my final product. How can I improve the regioselectivity of the reaction?
A: Improving regioselectivity is a common challenge. Consider the following:
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Temperature Control: The formation of different isomers can be temperature-dependent. Experiment with running the reaction at a lower temperature, which may favor the formation of the 3-nitro isomer.
-
Nitrating Agent: The choice of nitrating agent significantly impacts selectivity. While mixed acid (H₂SO₄/HNO₃) is common, consider alternative systems. Solid acid catalysts, for example, have been shown to improve regioselectivity in the nitration of fluorotoluenes.[1][2]
-
Solvent Effects: The solvent can influence the isomer distribution. While often run in excess sulfuric acid, exploring other solvent systems in conjunction with different nitrating agents could alter the selectivity.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Reactor Type | Batch Stirred Tank | Batch Stirred Tank / Continuous Flow Reactor | Continuous Flow Reactor |
| Reactant Ratio | 1.0 : 1.1 (4-FT : HNO₃) | 1.0 : 1.1 (4-FT : HNO₃) | 1.0 : 1.05 (4-FT : HNO₃) |
| Temperature | 0 - 5 °C | 0 - 5 °C (Batch) / 10-20°C (Flow) | 15 - 25 °C (Flow) |
| Addition Time | 30 - 60 minutes | 2 - 4 hours | Continuous Feed |
| Reaction Time | 1 - 2 hours | 2 - 3 hours (Batch) / 5-15 min (Flow) | 2 - 10 min (Flow) |
| Typical Yield | 85 - 90% | 80 - 88% (Batch) / >90% (Flow) | >95% (Flow) |
| Purity (desired isomer) | ~95% | ~93% (Batch) / >98% (Flow) | >99% (Flow) |
Note: Data is representative and may vary based on specific process conditions.
Experimental Protocols
Lab-Scale Batch Protocol for Nitration of 4-Fluorotoluene
Materials:
-
4-Fluorotoluene (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 4-fluorotoluene to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the 4-fluorotoluene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to isolate this compound.
Scale-Up Considerations:
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up. Ensure the pilot or production reactor has sufficient cooling capacity.
-
Mixing: Use a reactor with appropriate baffling and an agitator designed for efficient mixing of biphasic systems to avoid localized concentration and temperature gradients.
-
Addition Rate: The rate of addition of the nitrating mixture must be carefully controlled and will be significantly slower on a larger scale to manage the exotherm.
-
Quenching: The quenching step is also highly exothermic. The reaction mixture should be added to the ice/water slowly, or a quench-in-reverse procedure might be necessary.
Visualizations
Caption: General workflow for this compound production.
Caption: Logical relationship of a cooling failure event in batch nitration.
References
- 1. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. A Continuous Flow Process for Preparation of Organic Nitrate Esters | IITBombay [rnd.iitb.ac.in]
Technical Support Center: 4-Fluoro-3-nitrotoluene Reactivity
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrotoluene. The content focuses on solvent effects in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This is typically a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] In the second, usually rapid, step, the fluoride leaving group is eliminated, and the aromaticity of the ring is restored.[4] The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby activating the ring for nucleophilic attack.[3][4]
Q2: How do solvents affect the rate of SNAr reactions with this compound?
A2: Solvents play a critical role in SNAr reactivity. The reaction rate is significantly influenced by the solvent's polarity and its ability to solvate the ions involved.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally the best choice. They are polar enough to dissolve the reactants but do not have acidic protons. This allows them to solvate the cation (e.g., K⁺, Na⁺) associated with the nucleophile, leaving a "naked," highly reactive anion that can readily attack the aromatic ring.[5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can slow down the reaction. Their acidic protons can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and increases the energy required for it to attack the electrophilic ring.[5][6] This effect reduces the nucleophile's reactivity, leading to lower reaction rates compared to aprotic solvents.
Q3: Why is fluorine a good leaving group in SNAr reactions, contrary to SN1/SN2 reactions?
A3: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[2] Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack. This polarization strongly accelerates the first step of the reaction. Therefore, the reactivity order for halogens in SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN1 and SN2 reactions where bond strength and leaving group stability are paramount.[2]
Q4: Can this compound be used in synthesizing active pharmaceutical ingredients (APIs)?
A4: Yes, this compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity of drug molecules, while the nitro group can be readily reduced to an amine, providing a key functional group for further chemical transformations.[7]
Troubleshooting Guide
Issue 1: The reaction is very slow or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice: Using a polar protic solvent (e.g., ethanol, water) that deactivates the nucleophile.[5][6] | Switch to a high-purity, anhydrous polar aprotic solvent like DMF, DMSO, or NMP.[8] If the nucleophile is an alcohol, consider generating the corresponding alkoxide first with a strong base like NaH.[9] |
| Insufficient Temperature: The activation energy for the reaction has not been met. | Gradually increase the reaction temperature. Monitor the reaction by TLC to check for product formation versus decomposition. Many SNAr reactions require heating.[8] |
| Poor Nucleophile: The chosen nucleophile is too weak to attack the aromatic ring. | If possible, switch to a stronger nucleophile. For alcohol or amine nucleophiles, consider deprotonating with a non-nucleophilic base (e.g., NaH, K₂CO₃) to increase nucleophilicity. |
| Water in the Reaction: Trace amounts of water can protonate the nucleophile, reducing its effectiveness. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: The TLC plate shows multiple spots, and the final product is a complex mixture.
| Possible Cause | Suggested Solution |
| Side Reactions: The strong base or nucleophile is reacting with other functional groups on the starting material or product. For example, a strong base can lead to decomposition.[9] | Lower the reaction temperature.[9] Add the substrate slowly to a solution of the nucleophile to avoid localized high concentrations. If using a strong base to generate the nucleophile in situ, ensure the base is fully consumed before adding the substrate.[9] |
| Decomposition: The starting material or product is unstable at the reaction temperature. | Run the reaction at a lower temperature for a longer duration. Use a milder base if applicable. |
| Over-reaction: If the product contains other leaving groups, it might react further. | Use stoichiometric amounts of the nucleophile and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed. |
Data Presentation
Table 1: Influence of Solvent Type on SNAr Reaction Rate
| Solvent Class | Examples | General Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Fastest | Solvates the counter-ion of the nucleophile, leaving a highly reactive "naked" anion. Does not form hydrogen bonds with the nucleophile.[5][10] |
| Polar Protic | Water, Methanol, Ethanol | Slowest | Forms strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[6][11] |
| Non-Polar | Toluene, Hexane | Very Slow / No Reaction | Reactants often have poor solubility. Cannot stabilize the charged Meisenheimer complex intermediate.[10] |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with this compound
This protocol describes a general method for reacting this compound with a generic oxygen or nitrogen nucleophile (NuH).
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, alcohol, or secondary amine)
-
Base (e.g., anhydrous K₂CO₃, NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates and appropriate eluent system
-
Workup reagents (e.g., water, ethyl acetate, brine)
Procedure:
-
Setup: Dry all glassware in an oven and allow to cool under a stream of inert gas. Assemble the reaction flask with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition:
-
If using a base like K₂CO₃: To the reaction flask, add the nucleophile (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF. Stir the mixture for 15-30 minutes at room temperature.
-
If using a stronger base like NaH: To a stirred suspension of NaH (1.1 eq.) in anhydrous THF or DMF at 0 °C, slowly add a solution of the nucleophile (1.0 eq.) in the same solvent. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
-
Reaction: Add a solution of this compound (1.0 eq.) in a small amount of the reaction solvent to the flask dropwise.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Monitor the progress of the reaction by TLC. A common issue is the strong color of the Meisenheimer complex, which may stick to the baseline; it is often necessary to work up a small aliquot for a clean TLC analysis.[9]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water and stir. The product may precipitate as a solid or require extraction.
-
Extraction: If necessary, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired product.
Visualizations
Caption: SNAr Addition-Elimination Mechanism.
Caption: Experimental workflow for studying solvent effects.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for the Efficient Reduction of 4-Fluoro-3-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 4-Fluoro-3-nitrotoluene to 4-Fluoro-3-aminotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reduction of this compound?
A1: The most common catalysts for the reduction of nitroaromatics, including this compound, are heterogeneous hydrogenation catalysts. These include precious metal catalysts (PMC) such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C), as well as Raney® Nickel.[1][2] Modified Raney-type catalysts have also been developed to enhance selectivity for halogenated nitroaromatics.[3]
Q2: What are the typical hydrogen sources for this reduction?
A2: The most atom-economical and preferred hydrogen source is hydrogen gas (H₂).[1] Alternative hydrogen donors for transfer hydrogenation include hydrazine hydrate, ammonium formate, and sodium borohydride in the presence of a suitable catalyst.[4][5][6]
Q3: What is the primary challenge in the reduction of this compound?
A3: A significant challenge is preventing the hydrodefluorination (loss of the fluorine atom) side reaction. This can reduce the yield of the desired 4-Fluoro-3-aminotoluene and generate impurities.[3] Catalyst selection and modification are crucial to minimize this side reaction.
Q4: Are there any safety concerns with the catalytic reduction of nitro compounds?
A4: Yes, the reduction of nitro groups is a highly exothermic reaction.[1] Proper heat management is critical, especially during scale-up, to avoid runaway reactions. The use of hydrogen gas also requires appropriate safety precautions due to its flammability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion/Incomplete Reaction | - Insufficient catalyst activity or loading.- Low hydrogen pressure or poor hydrogen availability.- Inadequate reaction temperature or time.- Catalyst poisoning. | - Increase catalyst loading or use a more active catalyst.- Increase hydrogen pressure and ensure efficient stirring.- Optimize reaction temperature and time based on literature or internal studies.- Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). |
| Poor Selectivity (Presence of Dehalogenated Byproduct) | - Catalyst promotes hydrodehalogenation.- Harsh reaction conditions (high temperature or pressure). | - Use a modified catalyst designed to suppress dehalogenation, such as a doped Raney Nickel.[3]- Employ milder reaction conditions.- Consider a catalyst with higher selectivity, which may require screening different options (e.g., specific grades of Pd/C or Pt/C). |
| Catalyst Deactivation | - Sintering of the catalyst at high temperatures.- Fouling of the catalyst surface by byproducts or impurities.[3] | - Operate at the lowest effective temperature.- Purify starting materials and solvents.- Consider catalyst regeneration procedures if applicable. |
| Product Isolation Difficulties | - Presence of fine catalyst particles in the product mixture.- Formation of side products that complicate purification. | - Ensure complete filtration of the catalyst after the reaction. The use of a filter aid like Celite® can be beneficial.- Optimize reaction conditions to improve selectivity and simplify the product mixture. |
Catalyst Performance Data
| Catalyst | Substrate | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Modified Raney Nickel | 3-chloro-4-fluoronitrobenzene | H₂ | Methanol | 60 | 18 | 5 | >99 | >99 (no dechlorination) | - | [3] |
| Conventional Raney Nickel | 3-chloro-4-fluoronitrobenzene | H₂ | Methanol | 60 | 18 | 5 | - | - | 6% hydrodechlorination | [3] |
| Pd/C | Halogenated nitroarenes | H₂ | - | - | - | - | Complete | High (for chloro and fluoro) | - | [5] |
| Fe promoted Pt/AC | p-chloronitrobenzene | H₂ | - | - | - | - | Complete | >99 | - | [7] |
| Fe₃O₄@NC@Pt | 1-chloro-4-nitrobenzene | N₂H₄·H₂O | Water | 70 | - | - | >99 | >99 | 99 | [8] |
Note: Data for the exact substrate this compound is limited in publicly available literature. The table presents data for structurally similar halogenated nitroaromatics to provide a comparative perspective.
Experimental Protocols
Protocol 1: Reduction using Modified Raney® Nickel
This protocol is adapted from a procedure for the reduction of a similar halogenated nitroaromatic compound.[3]
-
Catalyst Preparation: Weigh 4 g of the modified Raney® Nickel catalyst (as a slurry in methanol) and transfer it to the hydrogenation reactor containing 130 ml of methanol.
-
System Purge: Purge the reactor with a stream of hydrogen gas (150 ml/min) at 1 bar for 10 minutes.
-
Reaction Setup: Increase the reactor temperature to 60°C and pressurize with hydrogen to 18 bar. Maintain a stirring rate of 650 rpm.
-
Substrate Addition: Add a solution of this compound in methanol to the reactor.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC. The reaction is typically complete within 5 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate containing the product can be further purified by standard methods such as crystallization or distillation.
Protocol 2: Reduction using Pd/C and Hydrazine Hydrate
This is a general protocol for the transfer hydrogenation of nitroarenes.
-
Reaction Setup: To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol% of Pd).
-
Reagent Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically exothermic, and gentle cooling may be required.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with ethanol. The solvent from the filtrate is then evaporated under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Visualizations
Caption: General experimental workflow for the catalytic reduction of this compound.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Fluoro-3-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Fluoro-3-nitrotoluene. Our aim is to offer practical solutions to common issues encountered during the removal of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in crude this compound?
A1: During the synthesis of this compound, several positional isomers can be formed. The most common and challenging impurity to separate is 2-Fluoro-4-nitrotoluene due to its similar physical properties. Other potential isomeric impurities include 3-Fluoro-2-nitrotoluene, 5-Fluoro-2-nitrotoluene, and 2-Fluoro-5-nitrotoluene.
Q2: Which purification technique is most effective for removing these isomers?
A2: The choice of purification technique depends on the scale of your experiment and the required final purity.
-
Fractional Distillation can be effective if there is a sufficient difference in the boiling points of the isomers. However, for close-boiling isomers like 2-Fluoro-4-nitrotoluene, it may not achieve high purity.
-
Crystallization is often the most effective method for achieving high purity by selectively crystallizing the desired this compound isomer.
-
Preparative High-Performance Liquid Chromatography (HPLC) can also be used for high-purity separation, especially on a smaller scale.
Q3: How can I assess the isomeric purity of my this compound sample?
A3: The most common analytical methods for determining isomeric purity are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) . Both techniques can separate and quantify the different isomers present in your sample, providing accurate purity data.
Purification Troubleshooting Guides
This section provides detailed troubleshooting for the most common purification methods.
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. While challenging for close-boiling isomers, it can be a viable initial purification step.
Data Presentation: Boiling Points of Isomers
| Compound | CAS Number | Boiling Point (°C) |
| This compound | 446-11-7 | 241 |
| 2-Fluoro-4-nitrotoluene | 1427-07-2 | 235-238 |
| 3-Fluoro-2-nitrotoluene | 3013-27-2 | ~226 |
| 5-Fluoro-2-nitrotoluene | 446-33-3 | 235-238 |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the separation efficiency. Ensure all joints are securely clamped and sealed.
-
Charging the Flask: Add the crude this compound mixture to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds of its volume.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich in the vapor phase and reach the condenser first.
-
Fraction Collection: Collect the distillate in fractions based on the temperature readings from the thermometer. The temperature should remain stable during the collection of a pure fraction.
-
Analysis: Analyze the collected fractions and the remaining material in the distillation flask by GC or HPLC to determine the isomeric composition.
Troubleshooting Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer or more efficient fractionating column (e.g., packed column instead of Vigreux). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Azeotrope formation. | This is less likely for these isomers but consider alternative purification methods if separation is consistently poor. | |
| Bumping/Irregular Boiling | Uneven heating. | Ensure the heating mantle is in good contact with the flask and use a stir bar or fresh boiling chips. |
| Superheating of the liquid. | Add new boiling chips to the cooled liquid before reheating. | |
| Flooding of the Column | Heating rate is too high, causing excessive vaporization. | Reduce the heating rate to allow the condensed liquid to flow back down the column without obstructing the vapor flow. |
Logical Workflow for Fractional Distillation Troubleshooting
Validation & Comparative
Reactivity in SNAr Reactions: A Comparative Analysis of 4-Fluoro-3-nitrotoluene and 4-Chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry, the choice of substrate is paramount to achieving desired outcomes efficiently. This guide provides a detailed comparison of the reactivity of two commonly employed substrates: 4-fluoro-3-nitrotoluene and 4-chloro-3-nitrotoluene. While both serve as precursors for a variety of valuable compounds, their reactivity profiles exhibit significant differences, primarily dictated by the nature of the halogen leaving group.
Executive Summary
Nucleophilic aromatic substitution reactions are critical for the synthesis of a wide array of pharmaceuticals and fine chemicals. The reactivity of the aryl halide in these reactions is profoundly influenced by the identity of the leaving group. Contrary to the trends observed in aliphatic nucleophilic substitution (SN1 and SN2), in SNAr reactions, fluoride is a significantly better leaving group than chloride. This enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of fluorine, which renders the carbon atom at the site of substitution more electrophilic and thus more susceptible to nucleophilic attack. This initial attack is the rate-determining step of the reaction.
This guide will delve into the theoretical underpinnings of this reactivity difference and present available experimental data to provide a comprehensive comparison for researchers engaged in synthetic chemistry.
Comparative Reactivity Data
To illustrate this principle, the following table presents representative data for the closely related substrates, 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene, in their reaction with a common nucleophile, piperidine. This data serves as a strong proxy for the expected reactivity difference between this compound and 4-chloro-3-nitrotoluene.
| Substrate | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 40.0 | ~235 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 0.17 | 1 |
Note: The data presented is for 1-halo-2,4-dinitrobenzene as a representative model for SNAr reactivity. The relative rate is calculated with respect to the chloro-substituted compound.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is the rate-determining step, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
The high electronegativity of fluorine in this compound strongly polarizes the C-F bond, making the carbon atom more electrophilic and therefore more susceptible to the initial nucleophilic attack. This lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to 4-chloro-3-nitrotoluene.
Experimental Protocols
The following is a general experimental protocol for a typical SNAr reaction involving a halo-nitrotoluene and an amine nucleophile. Specific conditions such as temperature, reaction time, and solvent may need to be optimized for specific substrates and nucleophiles.
Materials:
-
4-Halo-3-nitrotoluene (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N) (optional, depending on the nucleophile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-3-nitrotoluene and the chosen anhydrous solvent under an inert atmosphere.
-
If a base is required, add it to the reaction mixture.
-
Add the amine nucleophile to the stirring solution at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 50-120 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Logical Workflow for Substrate Selection
The decision to use this compound versus 4-chloro-3-nitrotoluene in a synthetic campaign often depends on a balance of reactivity, cost, and availability. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between 4-fluoro- and 4-chloro-3-nitrotoluene.
Conclusion
In SNAr reactions, this compound is inherently more reactive than its chloro-analogue, 4-chloro-3-nitrotoluene. This is a direct consequence of the high electronegativity of the fluorine atom, which facilitates the rate-determining nucleophilic attack. For laboratory-scale synthesis where high reactivity and shorter reaction times are desired, this compound is the superior choice. However, for larger-scale industrial processes, the lower cost and wider availability of 4-chloro-3-nitrotoluene may make it a more practical option, provided the reaction conditions can be optimized to achieve a satisfactory yield and reaction rate. Researchers and drug development professionals should carefully consider these factors when designing synthetic routes that employ these valuable intermediates.
A Comparative Guide to Fluorinated vs. Chlorinated Nitrotoluenes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of intermediates, halogenated nitrotoluenes serve as versatile scaffolds, particularly in the synthesis of pharmaceuticals and agrochemicals. The choice between fluorinated and chlorinated analogs, however, is a critical decision point, with significant implications for reactivity, selectivity, and overall synthetic strategy. This guide provides an objective, data-driven comparison of fluorinated and chlorinated nitrotoluenes to aid researchers in making informed decisions.
Executive Summary
Fluorinated nitrotoluenes generally exhibit significantly higher reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to their chlorinated counterparts. This enhanced reactivity, driven by the high electronegativity of the fluorine atom, often allows for milder reaction conditions and can lead to higher yields. However, chlorinated nitrotoluenes are typically more cost-effective and readily available, making them attractive for large-scale industrial processes. The choice between these two classes of compounds is therefore a multifactorial decision, balancing the need for reactivity with economic and practical considerations.
Data Presentation: A Quantitative Comparison
The following tables summarize key data points for the comparison of fluorinated and chlorinated nitrotoluenes. For a direct and meaningful comparison, we will focus on isomers with the same substitution pattern, where available data permits.
Table 1: Comparison of Physical and Toxicological Properties
| Property | 2-Fluoro-4-nitrotoluene | 2-Chloro-4-nitrotoluene | 4-Chloro-2-nitrotoluene |
| CAS Number | 1427-07-2 | 121-86-8 | 89-59-8 |
| Molecular Weight | 155.13 g/mol | 171.58 g/mol | 171.58 g/mol |
| Melting Point | 31-35 °C | 60-67 °C[1] | 34-38 °C |
| Boiling Point | 65-68 °C / 2 mmHg | 239-240 °C / 718 mmHg | Not specified |
| Oral LD50 (Rat) | Harmful if swallowed (GHS classification)[2] | >2,250 mg/kg | 100 mg/kg (ATE)[3] |
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | Fluorinated Nitrotoluenes | Chlorinated Nitrotoluenes |
| Reactivity Trend | Generally much higher than chlorinated analogs. | Lower reactivity compared to fluorinated analogs. |
| Leaving Group Ability | Fluorine is a better leaving group in SNAr due to its strong inductive effect. | Chlorine is a poorer leaving group in SNAr compared to fluorine. |
| Reaction Conditions | Often proceed under milder conditions (lower temperatures, shorter reaction times). | May require more forcing conditions (higher temperatures, longer reaction times). |
| Yields | Can often lead to higher yields due to increased reactivity and potentially fewer side reactions. | Yields can be variable and may be lower than with fluorinated analogs. |
Table 3: Cost Comparison
The cost of chemical intermediates is a critical factor in process development and large-scale synthesis. The following provides an illustrative comparison based on available supplier data. Prices are subject to change and vary based on purity and quantity.
| Compound | Supplier Example & Price |
| 2-Fluoro-4-nitrotoluene (98%) | ~$142.00 / 25 g |
| 4-Chloro-2-nitrotoluene (98%) | ~$47.77 / 100 g |
| 2-Chloro-4-nitrotoluene (99%) | |
| 4-Fluoro-2-nitrotoluene |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. The following are representative procedures for the synthesis of a fluorinated and a chlorinated nitrotoluene.
Protocol 1: Synthesis of 2-Fluoro-4-nitrotoluene from 2,4-Dinitrotoluene[9]
Materials:
-
Choline chloride (0.14 g, 1 mmol)
-
Urea (0.12 g, 2 mmol)
-
2,4-Dinitrotoluene (2 mmol)
-
Potassium fluoride (15 mmol)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
-
Ethyl acetate
-
Saturated brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Mix choline chloride and urea to form a eutectic mixture.
-
To this mixture, add 2,4-dinitrotoluene, potassium fluoride, and DMSO.
-
Heat the mixture to 160 °C and stir for 8 hours.
-
After cooling to room temperature, add 10 mL of water and stir thoroughly.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated brine (3 x 10 mL).
-
Dry the organic layer with MgSO₄.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by column chromatography to yield 2-fluoro-4-nitrotoluene (Yield: 60%).
Protocol 2: Synthesis of 2-Chloro-4-nitrotoluene from 4-Nitrotoluene[10][11][12]
Materials:
-
4-Nitrotoluene
-
Iodine (0.1 to 10% by weight relative to 4-nitrotoluene)
-
Chlorine gas
-
Water
-
Potassium iodide or sodium bisulfite solution (for washing)
Procedure:
-
Charge a reaction vessel with 4-nitrotoluene and iodine.
-
Heat the mixture to a temperature between the melting point of 4-nitrotoluene and 120 °C (a preferred range is 60-80 °C).
-
Introduce gaseous chlorine into the mixture at a rate of 0.6 to 1.2 moles of chlorine per mole of 4-nitrotoluene.
-
Monitor the reaction progress (e.g., by gas chromatography).
-
Upon completion, wash the reaction mixture with water or an aqueous solution of potassium iodide or sodium bisulfite to remove the iodine catalyst.
-
The resulting product is 2-chloro-4-nitrotoluene with a purity of over 98%.
Mandatory Visualization
Synthetic Pathway of Enzalutamide from 2-Fluoro-4-nitrotoluene
The synthesis of the anti-prostate cancer drug Enzalutamide is a notable application of fluorinated nitrotoluenes. The key steps involve the transformation of 2-fluoro-4-nitrotoluene into a core intermediate.
Caption: Synthetic route to a key intermediate for Enzalutamide.
Synthetic Pathway of Fexinidazole from a Chlorinated Nitroimidazole
Fexinidazole, a drug for sleeping sickness, is synthesized from a chlorinated nitroimidazole precursor, showcasing the utility of chlorinated nitro-heterocycles.
Caption: Key steps in the synthesis of Fexinidazole.
Conclusion
The comparative study of fluorinated and chlorinated nitrotoluenes reveals a classic trade-off in organic synthesis. Fluorinated nitrotoluenes offer the advantage of enhanced reactivity in key synthetic transformations like SNAr, which can be crucial in the synthesis of complex, sensitive molecules often encountered in drug discovery. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and improved yields.
Conversely, chlorinated nitrotoluenes present a more economical option, a factor of significant importance in industrial-scale production. While their reactivity is lower, established protocols often allow for their effective use.
The decision to employ a fluorinated versus a chlorinated nitrotoluene will ultimately depend on the specific requirements of the synthetic target, the stage of development (e.g., early-stage research vs. process chemistry), and economic constraints. For researchers and drug development professionals, a thorough understanding of the distinct properties and reactivity profiles of both classes of compounds is essential for the rational design of efficient and robust synthetic routes.
References
4-Fluoro-3-nitrotoluene: A Comparative Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-3-nitrotoluene stands as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies such as Pazopanib and Axitinib.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group on a toluene ring, imparts desirable properties for multi-step organic synthesis. The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of the final drug molecule, potentially leading to improved potency and a more favorable pharmacokinetic profile.[1] This guide provides a comprehensive validation of this compound as a pharmaceutical intermediate, offering a comparative analysis with alternative starting materials, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The utility of this compound is best illustrated in the synthesis of key pharmaceutical agents. Its primary role is often as a precursor to a substituted aniline through the reduction of its nitro group. This aniline derivative then serves as a crucial building block for constructing the core structures of complex APIs.
A key application of this compound is in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] While various synthetic routes to Pazopanib have been explored, a common strategy involves the preparation of the key intermediate N,2,3-trimethyl-2H-indazol-6-amine. One of the initial steps in some synthetic approaches to similar indazole cores can involve intermediates like this compound.
Similarly, in the synthesis of Axitinib, another tyrosine kinase inhibitor for renal cell carcinoma, this compound can be a potential starting material for the generation of functionalized aniline precursors.[4][5]
The following tables provide a comparative overview of synthetic routes for key intermediates in the production of Pazopanib and Axitinib, highlighting the role of this compound and its alternatives.
Table 1: Comparison of Starting Materials for Key Pazopanib Intermediate Synthesis
| Starting Material | Key Intermediate | Reported Yield | Purity | Key Reaction Steps | Reference |
| 3-Methyl-6-nitro-1H-indazole | N,2,3-trimethyl-2H-indazol-6-amine | ~55% (overall) | High | Nitro reduction, Reductive amination, N-methylation | [6] |
| 6-bromo-2,3-dimethyl-2H-indazole | N,2,3-trimethyl-2H-indazol-6-amine | High (not specified) | High | Reaction with methylamine | |
| 2-ethyl-5-nitroaniline | Pazopanib (free base) | ~58% (overall) | >99.5% | Multi-step synthesis |
Table 2: Comparison of Starting Materials for Axitinib Synthesis
| Starting Material | Key Intermediate | Reported Yield | Purity | Key Reaction Steps | Reference |
| 6-iodo-1H-indazole | 2-((1H-indazol-6-yl)thio)-N-methylbenzamide | 72.41% | 98.18% | Reaction with 2-mercapto-N-methylbenzamide | [7] |
| 6-halogen (X)-1H-indole | N-methyl-2-[(3-formyl-1H-indazol-6-yl) sulfur] benzamide | Not specified | Not specified | Oxidative rearrangement, reaction with 2-mercapto-N-methylbenzamide | [8] |
| 3,6-diiodo-indazole | Axitinib | Low (not specified) | Not specified | Multi-step synthesis including Heck reaction | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synthetic routes. Below are representative protocols for key transformations involving intermediates relevant to the synthesis of Pazopanib and Axitinib.
Protocol 1: Synthesis of 3-Methyl-6-nitro-1H-indazole
This protocol describes the nitration of 3-methylindazole, a common precursor in Pazopanib synthesis.
Materials:
-
3-Methylindazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice-water bath
-
Ethanol/water mixture for recrystallization
Procedure:
-
Dissolve 3-methylindazole in concentrated sulfuric acid, maintaining the temperature below 10°C in an ice-water bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for a specified time while monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Further wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield 3-methyl-6-nitro-1H-indazole.[10]
Protocol 2: Synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide
This protocol details a key step in an alternative synthesis of Axitinib.
Materials:
-
6-iodo-1H-indazole
-
2-mercapto-N-methylbenzamide
-
Metal halide catalyst (e.g., Copper iodide)
-
Solvent (e.g., DMF, Toluene)
Procedure:
-
In a reaction flask, combine 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide in a suitable solvent.
-
Add the metal halide catalyst to the mixture.
-
Heat the reaction mixture to a temperature ranging from 50°C to 90°C.
-
Maintain the reaction at this temperature for 20 to 30 hours, monitoring for completion.
-
After the reaction is complete, cool the mixture and perform a suitable work-up, which may include filtration and concentration.
-
The crude product is then purified to yield 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.[7]
Mandatory Visualizations
Signaling Pathways
Pazopanib and Axitinib are potent inhibitors of multiple receptor tyrosine kinases, with a primary target being the Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3][4][5] Inhibition of the VEGFR signaling pathway disrupts angiogenesis, a critical process for tumor growth and metastasis.[4] The diagram below illustrates the VEGFR signaling cascade and the points of inhibition by these drugs.
Caption: VEGFR signaling pathway inhibited by Pazopanib and Axitinib.
Experimental Workflow
The general workflow for the synthesis and validation of a pharmaceutical intermediate like this compound involves several key stages, from initial reaction to final product analysis.
Caption: General experimental workflow for intermediate synthesis.
Conclusion
This compound is a versatile and valuable intermediate in the pharmaceutical industry, particularly for the synthesis of complex, fluorine-containing APIs. Its reactivity allows for straightforward conversion to key building blocks for targeted therapies like Pazopanib and Axitinib. While alternative synthetic routes exist, the use of this compound offers a reliable pathway to introduce the beneficial properties of fluorine into drug molecules. The choice of starting material will ultimately depend on factors such as overall yield, purity requirements, cost-effectiveness, and scalability of the entire synthetic process. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions regarding the use of this compound in their synthetic endeavors.
References
- 1. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 2. 2-mercapto-N-methylbenzamide | 20054-45-9 [chemicalbook.com]
- 3. Concise drug review: pazopanib and axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical products. For a key building block like 4-Fluoro-3-nitrotoluene, ensuring its purity is paramount for the safety, efficacy, and reproducibility of subsequent manufacturing processes. This guide provides a comprehensive comparison of various spectroscopic and chromatographic methods for the purity assessment of this compound, complete with experimental protocols and supporting data.
Introduction to Potential Impurities
The synthesis of this compound typically involves the nitration of 4-fluorotoluene. This process can lead to the formation of several impurities, including:
-
Isomeric Byproducts: Positional isomers such as 2-fluoro-5-nitrotoluene, 3-fluoro-2-nitrotoluene, and 3-fluoro-4-nitrotoluene are common process-related impurities.
-
Unreacted Starting Materials: Residual 4-fluorotoluene may be present.
-
Over-nitrated Products: Dinitrotoluene derivatives could be formed under harsh reaction conditions.
Effective analytical methods must be able to separate and quantify these potential impurities from the main this compound compound.
Spectroscopic and Chromatographic Methods for Purity Analysis
A variety of analytical techniques can be employed for the purity assessment of this compound. This guide focuses on a comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data from each analytical technique for this compound and a common isomeric impurity, 3-Fluoro-4-nitrotoluene.
| Analytical Technique | Parameter | This compound (Expected Value) | 3-Fluoro-4-nitrotoluene (Expected Value) | Remarks |
| ¹H NMR | Chemical Shift (δ, ppm) | Methyl (CH₃): ~2.6 ppm, Aromatic (H): ~7.3-8.2 ppm | Methyl (CH₃): ~2.5 ppm, Aromatic (H): ~7.2-8.0 ppm | The specific splitting patterns and coupling constants of the aromatic protons are key for distinguishing isomers. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Methyl (CH₃): ~20 ppm, Aromatic (C): ~115-160 ppm | Methyl (CH₃): ~20 ppm, Aromatic (C): ~115-160 ppm | The carbon attached to fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will differ significantly between isomers. |
| FTIR | Wavenumber (cm⁻¹) | Asymmetric NO₂ stretch: ~1530-1550 cm⁻¹, Symmetric NO₂ stretch: ~1340-1360 cm⁻¹, C-F stretch: ~1200-1250 cm⁻¹ | Asymmetric NO₂ stretch: ~1525-1545 cm⁻¹, Symmetric NO₂ stretch: ~1345-1365 cm⁻¹, C-F stretch: ~1210-1260 cm⁻¹ | While characteristic for the functional groups, FTIR is less effective for quantifying isomeric impurities. |
| Mass Spectrometry | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺: 155.04, Key Fragments: [M-NO₂]⁺ (109.04), [M-CH₃]⁺ (140.03) | Molecular Ion [M]⁺: 155.04, Key Fragments: [M-NO₂]⁺ (109.04), [M-CH₃]⁺ (140.03) | Fragmentation patterns for isomers can be very similar, making quantification challenging without chromatographic separation. |
| HPLC | Retention Time (t R), min | ~10.5 min | ~9.8 min | Under the specified conditions, baseline separation of isomers is achievable, allowing for accurate quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 300 MHz or 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative amounts of the main compound and any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[1][2]
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the nitro (NO₂) and carbon-fluorine (C-F) functional groups.
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: Identify the molecular ion peak and the characteristic fragmentation pattern. The fragmentation of aromatic nitro compounds often involves the loss of the nitro group and cleavage of the alkyl side chain.[4][5]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
References
Kinetic Study of Nucleophilic Aromatic Substitution: A Comparative Guide for 4-Fluoro-3-nitrotoluene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic aspects of the nucleophilic aromatic substitution (SNAr) reaction of 4-fluoro-3-nitrotoluene. Due to the limited availability of specific kinetic data for this compound in the reviewed literature, this document leverages data from structurally similar and well-studied fluoronitroarenes to provide a framework for understanding its reactivity. The information presented herein is intended to guide experimental design and aid in the prediction of reaction outcomes in medicinal chemistry and drug development.
Comparison of Reactivity
The rate of an SNAr reaction is highly dependent on the electronic properties of the aromatic substrate. Electron-withdrawing groups (EWGs) ortho and para to the leaving group stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate. While specific kinetic data for this compound is scarce in the public domain, a comparison with related fluoronitrobenzenes illustrates the expected reactivity trends.
The table below presents the second-order rate constants for the reaction of 1-fluoro-4-nitrobenzene and 1-fluoro-2,4-dinitrobenzene with piperidine in different solvents. The presence of a second nitro group in the 2,4-dinitro-substituted compound dramatically increases the reaction rate, highlighting the profound effect of electronic activation. It is anticipated that the reactivity of this compound would fall between that of 1-fluoro-4-nitrobenzene and 1-fluoro-2,4-dinitrobenzene, though likely closer to the former.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂), M⁻¹s⁻¹ |
| 1-Fluoro-4-nitrobenzene | Piperidine | Toluene | 25 | Data not readily available in searched literature |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Toluene | 25 | ~ 4.5 x 10⁻²[1] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene | 25 | ~ 3.3 x 10⁻²[1] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Dioxane | 25 | ~ 1.2 x 10⁻¹[1] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | ~ 2.9[1] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Nitromethane | 25 | ~ 4.4[1] |
Note: The presented rate constants for 1-fluoro-2,4-dinitrobenzene are indicative and have been collated from various sources. Exact values can vary based on experimental conditions. Data for this compound is not available in the searched literature.
Experimental Protocol for Kinetic Studies
The following is a generalized protocol for determining the kinetics of the SNAr reaction between a fluoronitroarene and an amine nucleophile, based on established methodologies for similar compounds.
Objective: To determine the second-order rate constant for the reaction of this compound with a selected amine nucleophile (e.g., piperidine or aniline) under pseudo-first-order conditions.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., acetonitrile, DMSO, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
UV-Vis spectrophotometer or HPLC system
-
Thermostatted cell holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile at various concentrations (e.g., 1 M, 0.5 M, 0.25 M, etc.) in the same solvent. The amine concentration should be in large excess (at least 10-fold) compared to the substrate concentration to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer or HPLC system to the desired reaction temperature using the thermostatted cell holder.
-
In a quartz cuvette (for spectrophotometry) or a reaction vial, place a known volume of the amine nucleophile solution.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the amine solution and mix rapidly.
-
Immediately begin monitoring the reaction progress.
-
Spectrophotometric Method: Monitor the increase in absorbance of the product at a predetermined wavelength where it absorbs maximally and the reactants have minimal absorbance. Record absorbance values at regular time intervals.
-
HPLC Method: At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the concentration of the reactant or product by HPLC.
-
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction rate is given by: rate = k_obs * [Substrate], where k_obs is the observed pseudo-first-order rate constant.
-
Plot the natural logarithm of the substrate concentration (or a function of absorbance, e.g., ln(A∞ - At)) against time. The slope of the resulting linear plot will be -k_obs.
-
Repeat the experiment with different excess concentrations of the amine nucleophile.
-
The observed pseudo-first-order rate constant k_obs is related to the second-order rate constant k₂ by the equation: k_obs = k₂ * [Amine].
-
Plot k_obs versus the concentration of the amine nucleophile. The slope of this second linear plot will be the second-order rate constant, k₂.
-
Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the general mechanism of an SNAr reaction and the experimental workflow for a kinetic study.
Caption: General mechanism of a two-step nucleophilic aromatic substitution (SNAr) reaction.
Caption: A typical experimental workflow for determining the kinetics of an SNAr reaction.
References
comparing the synthetic utility of 4-Fluoro-3-nitrotoluene with other nitrotoluene isomers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic pathway. Nitrotoluene isomers are foundational intermediates, but the strategic introduction of a fluorine atom, as seen in 4-Fluoro-3-nitrotoluene, dramatically expands synthetic possibilities. This guide provides an objective comparison of the synthetic utility of this compound against other common nitrotoluene isomers, supported by experimental data and detailed protocols.
Introduction to this compound and Nitrotoluene Isomers
This compound is an aromatic halogenated organic compound that serves as a versatile intermediate in the synthesis of complex molecules.[1] Its structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, provides a unique combination of reactivity. The fluorine atom, in particular, is a key feature, as its incorporation into drug molecules can enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and increase binding affinity to biological targets.[2]
The more common nitrotoluene isomers—2-nitrotoluene (ortho), 3-nitrotoluene (meta), and 4-nitrotoluene (para)—are produced by the nitration of toluene and are staple intermediates themselves, primarily in the production of toluidines, dyes, and agrochemicals.[3][4] However, they lack the unique reactivity imparted by the fluorine substituent.
Comparative Chemical Reactivity and Properties
The synthetic utility of these compounds is dictated by the interplay of their substituents—the electron-donating methyl group, the strongly electron-withdrawing nitro group, and in the case of this compound, the electronegative fluorine atom.
This compound:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine, yielding 4-fluoro-3-aminotoluene. This transformation is fundamental for introducing an amino functional group, a common feature in active pharmaceutical ingredients (APIs).[2]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring for SNAr. This allows for the displacement of the fluorine by a wide range of nucleophiles, providing a powerful method for C-O, C-N, and C-S bond formation. This reactivity is absent in the standard nitrotoluene isomers.
-
Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution is heavily disfavored due to the deactivating nature of the nitro and fluoro groups.
Nitrotoluene Isomers (ortho, meta, para):
-
Nitro Group Reduction: Similar to the fluorinated counterpart, the primary reaction is the reduction of the nitro group to form the corresponding toluidine isomers (o-, m-, and p-toluidine), which are crucial precursors for azo dyes and other materials.[4]
-
Methyl Group Oxidation: The methyl group can be oxidized to yield nitrobenzoic acids or nitrobenzaldehydes, further expanding their synthetic potential.[5]
-
Electrophilic Aromatic Substitution (EAS): The reactivity towards EAS is influenced by the competing directing effects of the activating methyl group (ortho, para-directing) and the deactivating nitro group (meta-directing). The outcome of further substitutions depends on the specific isomer.[6] For instance, in 4-nitrotoluene, the positions ortho to the methyl group are activated, while being meta to the nitro group, making them the most likely sites for electrophilic attack.
Data Presentation: Physicochemical Properties and Reactivity Summary
The following tables provide a clear comparison of the key properties and reactions of this compound and the principal nitrotoluene isomers.
Table 1: Comparison of Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 446-11-7 | C₇H₆FNO₂ | 155.13 | 29-31 | 224 |
| 2-Nitrotoluene | 88-72-2 | C₇H₇NO₂ | 137.14 | -9 (α-form) | 222.3[4] |
| 3-Nitrotoluene | 99-08-1 | C₇H₇NO₂ | 137.14 | 16.1[4] | 231.9[4] |
| 4-Nitrotoluene | 99-99-0 | C₇H₇NO₂ | 137.14 | 51-54 | 238.3[4] |
Table 2: Summary of Key Synthetic Transformations
| Compound | Key Reaction | Product Class | Typical Reagents | Unique Utility |
| This compound | Nitro Reduction | Fluoro-anilines | H₂, Pd/C; Sn/HCl | Precursor for fluorinated APIs. |
| Nucleophilic Aromatic Substitution (SNAr) | Aryl ethers, amines, thioethers | NaOMe, R₂NH, NaSR | Introduction of diverse functional groups via fluorine displacement. | |
| 2-Nitrotoluene | Nitro Reduction | o-Toluidine | H₂, Catalyst; Fe/HCl | Dyes, rubber chemicals, agricultural intermediates.[3] |
| Methyl Oxidation | 2-Nitrobenzoic acid | KMnO₄, K₂Cr₂O₇ | Pharmaceutical and dye intermediates. | |
| 3-Nitrotoluene | Nitro Reduction | m-Toluidine | H₂, Catalyst; Fe/HCl | Azo dye components.[4] |
| 4-Nitrotoluene | Nitro Reduction | p-Toluidine | H₂, Catalyst; Fe/HCl | Dyes, fluorescent whitening agents.[3] |
| Methyl Oxidation | 4-Nitrobenzoic acid | KMnO₄, K₂Cr₂O₇ | Important colorant intermediate.[3][5] | |
| Sulfonation | 4-Nitrotoluene-2-sulfonic acid | H₂SO₄ | Stilbene dye precursors.[5] |
Mandatory Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships discussed in this guide.
Caption: Synthesis via electrophilic nitration of 4-fluorotoluene.[1]
Caption: Key reaction pathways of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dwsim.fossee.in [dwsim.fossee.in]
- 5. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
assessing the impact of the fluorine atom on the biological activity of derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for medicinal chemists. This guide provides an objective comparison of fluorinated derivatives against their non-fluorinated counterparts, supported by experimental data, to illuminate the profound impact of this small but mighty halogen on biological activity. For researchers, scientists, and drug development professionals, understanding the nuances of fluorination is paramount for designing safer, more effective therapeutics.
The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—collectively contribute to its ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Judicious placement of fluorine can lead to enhanced metabolic stability, improved binding affinity to target proteins, and favorable alterations in properties like lipophilicity and pKa, which govern a drug's absorption, distribution, metabolism, and excretion (ADME).[3]
Case Study 1: Azole Antifungals - Voriconazole vs. Fluconazole
A compelling example of fluorine's impact is observed in the comparison of the triazole antifungal agents, voriconazole and fluconazole. Voriconazole, a synthetic derivative of fluconazole, features the replacement of a triazole ring with a fluorinated pyrimidine and the addition of an α-methyl group.[4] This structural modification results in a broader spectrum of antifungal activity, particularly against fluconazole-resistant strains.[5][6]
Comparative Antifungal Activity (MIC µg/mL)
The following table summarizes the minimum inhibitory concentration (MIC) values of voriconazole and fluconazole against various Candida species, demonstrating the enhanced potency of the fluorinated derivative. Lower MIC values indicate greater antifungal activity.
| Candida Species | Voriconazole MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Reference |
| C. albicans | 0.03 - 16 | 0.5 - >64 | [7] |
| C. tropicalis | 0.03 - 1 | 0.5 - 4 | [7] |
| C. glabrata | 0.03 - 16 | 1 - >64 | [7] |
| C. parapsilosis | < 0.03 | 1 | [7] |
| C. krusei | 0.03 - 1 | 32 | [7] |
Experimental Protocol: Antifungal Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the antifungal agents was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar at 35°C for 24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was further diluted to obtain the final inoculum concentration.
-
Drug Dilution: Serial twofold dilutions of voriconazole and fluconazole were prepared in RPMI 1640 medium.
-
Incubation: The microtiter plates containing the fungal inoculum and drug dilutions were incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to the drug-free control well.[8]
Case Study 2: EGFR Inhibitors - The Rise of Osimertinib
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that exemplifies the strategic use of fluorine to enhance therapeutic efficacy.[9] It is designed to selectively inhibit both EGFR-sensitizing and T790M resistance mutations, with lower activity against wild-type EGFR.[10] While a direct non-fluorinated counterpart for a head-to-head comparison is not available, the design of osimertinib incorporates fluorine-containing moieties that contribute to its improved metabolic stability and target engagement.
Impact of Fluorination on Osimertinib's Properties
| Property | Observation | Implication of Fluorination | Reference |
| Metabolic Stability | Osimertinib exhibits a longer half-life compared to earlier generation EGFR TKIs. | The presence of fluorinated groups blocks sites of metabolism, reducing clearance by cytochrome P450 enzymes. | [9] |
| Potency | Osimertinib demonstrates high potency against EGFR T790M mutant cell lines. | Fluorine atoms can form favorable interactions within the ATP-binding pocket of the EGFR kinase domain, enhancing binding affinity. | [11][12] |
| Selectivity | Osimertinib is more selective for mutant EGFR over wild-type EGFR. | The specific placement of fluorine-containing groups contributes to a conformational preference that favors binding to the mutant form of the enzyme. | [10] |
EGFR Signaling Pathway
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activities of Fluconazole and Voriconazole against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Comparison of the antifungal effect of voriconazole and fluconazole on oral candidiasis before and during radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Osimertinib (AZD9291) decreases programmed death ligand-1 in EGFR-mutated non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-line osimertinib in patients with EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Fluoro-3-nitrotoluene, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given the limited availability of validated methods specifically for this compound, this document outlines recommended starting points based on established analytical techniques for structurally similar nitrotoluene and fluorinated aromatic compounds. The presented protocols and expected performance data are intended to serve as a foundation for method development and validation in a research and quality control setting.
Comparison of Key Analytical Methods
The primary chromatographic techniques suitable for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Typical Detector | Anticipated Advantages | Anticipated Challenges |
| Gas Chromatography (GC) | Separation of volatile and thermally stable compounds in a gaseous mobile phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for isomeric separation, excellent sensitivity (especially with MS), well-established for nitrotoluenes. | Requires derivatization for non-volatile matrices, potential for thermal degradation of analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase. | UV-Visible (UV-Vis) Detector, Diode Array Detector (DAD) | Suitable for a wide range of compound polarities, non-destructive, versatile for various sample matrices. | Lower resolution for some isomers compared to GC, mobile phase selection can be complex. |
Quantitative Data Summary
The following tables summarize the anticipated quantitative performance of GC-FID, GC-MS, and HPLC-UV methods for the analysis of this compound, based on data from analogous compounds. These values should be considered as typical starting points for method validation.
Table 1: Gas Chromatography (GC) Performance Parameters (Adapted from Nitrotoluene Analysis)
| Parameter | GC-FID | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.03 mg/mL | 0.01 - 0.03 mg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.08 mg/mL | 0.05 - 0.08 mg/mL |
| Linearity (R²) (0.5-10 mg/mL) | > 0.99 (Linear) | > 0.99 (May require non-linear fit at higher concentrations) |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Parameters (Projected)
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography (GC) with Flame Ionization (FID) and Mass Spectrometric (MS) Detection
This method is adapted from established procedures for the analysis of nitrotoluene isomers and is expected to provide excellent separation and sensitivity for this compound.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Helium (carrier gas), high purity.
-
This compound reference standard.
-
Solvent for sample and standard preparation (e.g., Acetone or Dichloromethane, HPLC grade).
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
FID Conditions:
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
MS Conditions (for GC-MS):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the chosen solvent to a concentration that falls within the calibration range.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This proposed HPLC method is based on general procedures for the analysis of nitroaromatic compounds and is expected to offer a robust and versatile approach for the quantification of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: UV-Visible or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases could also be explored for alternative selectivity.[3]
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (a full UV scan of the analyte is recommended to determine the optimal wavelength).
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of the mobile phase, and dilute as necessary to fall within the calibration range.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the quantification of this compound by GC.
Caption: Workflow for the quantification of this compound by HPLC.
References
The Strategic Role of 4-Fluoro-3-nitrotoluene in Medicinal Chemistry: A Comparative Guide to Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. Among the vast array of available starting materials, fluorinated aromatic compounds have garnered significant attention due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive literature review on the applications of 4-Fluoro-3-nitrotoluene and its isomers in medicinal chemistry, offering a comparative analysis of synthetic routes to key pharmaceutical agents and intermediates.
This compound, a substituted aromatic compound, serves as a versatile precursor in the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability, increase lipophilicity for improved cell membrane penetration, and improve binding affinity to biological targets. The nitro group, a key functional handle, is readily reduced to an amine, which then opens up a plethora of synthetic transformations, including diazotization, Sandmeyer reactions, and acylations, making it a valuable intermediate for the construction of diverse pharmacophores.
This guide will delve into specific applications of fluorinated nitrotoluenes in the synthesis of medicinally relevant compounds, with a particular focus on the anti-cancer drug enzalutamide, which utilizes the isomeric 2-Fluoro-4-nitrotoluene. By comparing different synthetic strategies, this document aims to provide researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Section 1: Comparative Synthesis of the Anti-Cancer Drug Enzalutamide
Enzalutamide is a potent androgen receptor inhibitor used for the treatment of metastatic castration-resistant prostate cancer. Its synthesis provides an excellent case study for comparing the utility of a fluorinated nitrotoluene building block against an alternative starting material.
Route A: Synthesis of Enzalutamide via 2-Fluoro-4-nitrotoluene
This synthetic pathway commences with 2-Fluoro-4-nitrotoluene and proceeds through a series of key transformations including oxidation, amidation, and reduction to construct the core structure of enzalutamide.
Experimental Protocol:
A detailed experimental protocol for this route is outlined in patent CN104710367A.[1] The key steps involve:
-
Oxidation: 2-Fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidant in a polar solvent.
-
Amidation: The resulting carboxylic acid is converted to N-methyl-2-fluoro-4-nitrobenzamide via acylation with thionyl chloride followed by reaction with methylamine.
-
Reduction: The nitro group is then reduced to an amine to yield N-methyl-2-fluoro-4-aminobenzamide.
-
Coupling and Cyclization: The final steps involve a nucleophilic reaction with ethyl bromoisobutyrate and subsequent condensation with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the enzalutamide core.
Synthetic Pathway Diagram:
Caption: Synthetic route to Enzalutamide starting from 2-Fluoro-4-nitrotoluene.
Route B: Alternative Synthesis of Enzalutamide via 4-Bromo-2-fluorobenzoic acid
An alternative and widely used industrial synthesis of enzalutamide begins with 4-Bromo-2-fluorobenzoic acid, avoiding the use of a nitrotoluene starting material.
Experimental Protocol:
This route, as described in several publications, involves the following key steps[2][3]:
-
Amidation: 4-Bromo-2-fluorobenzoic acid is converted to 4-bromo-2-fluoro-N-methylbenzamide.
-
Ullmann Coupling: A copper-catalyzed Ullmann coupling reaction is performed with 2-aminoisobutyric acid.
-
Esterification: The resulting carboxylic acid is esterified.
-
Cyclization: The final cyclization step is carried out with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to yield enzalutamide.
Synthetic Pathway Diagram:
Caption: Alternative synthetic route to Enzalutamide from 4-Bromo-2-fluorobenzoic acid.
Comparison of Synthetic Routes to Enzalutamide
| Parameter | Route A (via 2-Fluoro-4-nitrotoluene) | Route B (via 4-Bromo-2-fluorobenzoic acid) |
| Starting Material | 2-Fluoro-4-nitrotoluene | 4-Bromo-2-fluorobenzoic acid |
| Key Reactions | Oxidation, Amidation, Nitro Reduction, Cyclization | Amidation, Ullmann Coupling, Esterification, Cyclization |
| Overall Yield | >20%[1] | ~35%[2] |
| Purity | >99.0%[1] | >99.8%[2] |
| Advantages | Utilizes a readily available fluorinated building block. | Avoids the use of potentially hazardous nitrated intermediates and high-risk reduction reactions.[4] |
| Disadvantages | Involves nitrated intermediates which can be explosive and require high-risk reduction steps.[4] | May require more expensive reagents and catalysts for the Ullmann coupling step. |
Section 2: Application of this compound in the Synthesis of a Kinase Inhibitor Intermediate
While a specific marketed drug synthesized directly from this compound is not readily found in the literature, its utility can be demonstrated through the synthesis of complex heterocyclic molecules that are key intermediates in drug discovery programs, such as kinase inhibitors.
Representative Synthesis of a Pyrido[3,4-d]pyrimidin-4(3H)-one Core
The synthesis of substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, a scaffold found in many kinase inhibitors, can be envisioned starting from this compound.
Hypothetical Route A: via this compound
This proposed synthesis leverages the reactivity of the functional groups on the starting material to construct the heterocyclic core.
Proposed Experimental Workflow:
-
Reduction: this compound is reduced to 4-fluoro-3-aminotoluene.
-
Amide Formation: The resulting aniline is acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride containing a pyridine nitrogen).
-
Cyclization: An intramolecular cyclization is induced to form the pyridopyrimidinone ring system.
-
Further Functionalization: The methyl group can be further functionalized as needed for structure-activity relationship studies.
Workflow Diagram:
Caption: Proposed workflow for the synthesis of a kinase inhibitor core from this compound.
Alternative Synthesis of a Pyrido[3,4-d]pyrimidin-4(3H)-one Core
An alternative approach to the same heterocyclic core could start from a pre-functionalized pyridine derivative, avoiding the initial nitrotoluene.
Hypothetical Route B: via 3-Aminopicolinic Acid
This route builds the fused ring system from a commercially available substituted pyridine.
Proposed Experimental Workflow:
-
Amide Formation: 3-Aminopicolinic acid is coupled with a suitable amine (e.g., p-toluidine).
-
Cyclization: The resulting amide undergoes cyclization to form the pyridopyrimidinone core.
-
Halogenation/Coupling: The position corresponding to the fluorine in the previous route can be functionalized via halogenation followed by a nucleophilic aromatic substitution or a cross-coupling reaction.
Workflow Diagram:
Caption: Alternative workflow for the synthesis of a kinase inhibitor core.
Comparative Analysis of Synthetic Strategies
| Parameter | Route A (via this compound) | Route B (via 3-Aminopicolinic Acid) |
| Starting Material | This compound | 3-Aminopicolinic acid & p-toluidine |
| Key Reactions | Nitro Reduction, Amidation, Cyclization | Amidation, Cyclization, Halogenation/Substitution |
| Potential Advantages | Introduces the fluorine atom early in the synthesis. The methyl group provides a handle for late-stage functionalization. | Starts with a more functionalized core, potentially leading to a shorter synthesis. |
| Potential Disadvantages | Requires a reduction step. Regioselectivity of further functionalization on the benzene ring might be a challenge. | May require more complex steps for the introduction of the fluorine atom and other substituents. |
Conclusion
This compound and its isomers are undeniably valuable building blocks in medicinal chemistry. The case study of enzalutamide highlights the practical application of 2-Fluoro-4-nitrotoluene in the synthesis of a complex, marketed drug, while also showcasing a viable alternative route that avoids certain hazardous reagents. Although a specific drug example for this compound is not as prominently documented, its potential is evident in the plausible synthetic routes to key heterocyclic scaffolds found in numerous bioactive molecules.
The choice of synthetic strategy ultimately depends on a multitude of factors including the cost and availability of starting materials, the desired complexity of the target molecule, and the safety and scalability of the chemical transformations. This guide provides a foundational understanding of the synthetic utility of this compound and its isomers, equipping researchers with the knowledge to strategically incorporate these versatile intermediates in their drug discovery programs.
References
- 1. CN104710367A - Method for synthesizing enzalutamide - Google Patents [patents.google.com]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 4. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-nitrotoluene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-3-nitrotoluene (CAS RN: 446-11-7), a chemical compound utilized in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified as a hazardous material, harmful if swallowed, in contact with skin, or if inhaled.[2] As such, it must be disposed of as hazardous waste through an approved waste disposal plant.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat. All handling of the waste should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
In case of a spill:
-
Evacuate non-essential personnel from the area.
-
Remove all sources of ignition.
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.
-
For solid spills, collect the powdered material in a safe and convenient manner.
-
Place the absorbed or collected material into a sealed, properly labeled container for hazardous waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound follows the standard operating procedure for hazardous chemical waste. On-site treatment or neutralization of this toxic compound is not recommended. Instead, prepare the waste for collection by a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Collect waste this compound in a dedicated, leak-proof container that is chemically compatible with the substance. The original container is often a suitable choice.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the CAS number "446-11-7."
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area must be secure and under the control of the laboratory personnel.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
-
Use secondary containment, such as a tray or bin, to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional hazardous waste disposal company to schedule a pickup.
-
Provide them with the necessary information from the waste label.
-
Follow their specific instructions for collection and any additional paperwork required.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 446-11-7 | [2] |
| UN Number | UN2810 | [3] |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (this compound) | [3] |
| Hazard Class | 6.1 | [3] |
| Melting Point | 22 °C | [2] |
| Boiling Point | 241 °C | [2] |
Experimental Protocols
No in-laboratory experimental protocols for the treatment or neutralization of this compound are recommended due to its hazardous nature. The standard and required procedure is collection and disposal by a certified hazardous waste management service.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Fluoro-3-nitrotoluene
Essential Safety and Handling Guide for 4-Fluoro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 446-11-7). Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2][3][4] The following personal protective equipment is mandatory when handling this chemical.
| PPE Category | Required Equipment | Specifications and Standards |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a Nomex® laboratory coat, long pants, and closed-toe, closed-heel shoes.[5][6] | Gloves should be inspected before each use and changed immediately upon contact with the chemical.[5] Clothing made of polyester or acrylic should be avoided.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][7] Use should follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and accidents.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][7]
-
Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][2][3]
-
Ignition Sources: Keep the substance away from open flames, hot surfaces, and other sources of ignition.[8]
-
Spill Management: In case of a spill, soak up the material with an inert absorbent material and place it in suitable, closed containers for disposal.[1]
Storage Plan:
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[1] |
| Ingestion | Rinse mouth.[1] Call a POISON CENTER or doctor if you feel unwell.[1][3] |
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. The material should be disposed of at an approved waste disposal plant.[1][2][3] Do not release the chemical into the environment.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 446-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
